Product packaging for Atrazine mercapturate(Cat. No.:CAS No. 138722-96-0)

Atrazine mercapturate

Katalognummer: B029267
CAS-Nummer: 138722-96-0
Molekulargewicht: 342.42 g/mol
InChI-Schlüssel: JYBXBVCDDNBLJW-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N6O3S B029267 Atrazine mercapturate CAS No. 138722-96-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBXBVCDDNBLJW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160763
Record name Atrazine mercapturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138722-96-0
Record name Atrazine mercapturate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrazine mercapturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Atrazine Mercapturate Formation in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of atrazine mercapturate in humans. It is designed to be a comprehensive resource for professionals in research, science, and drug development, offering detailed information on the core metabolic processes, enzymatic reactions, quantitative data, and relevant experimental methodologies.

Introduction to Atrazine Metabolism

Atrazine is a widely used herbicide that the human body metabolizes through two primary phases: Phase I and Phase II detoxification pathways.[1][2] While Phase I metabolism, primarily mediated by cytochrome P-450 enzymes, involves the N-dealkylation of atrazine, Phase II metabolism is crucial for its detoxification and excretion.[1][3] A key Phase II reaction is the conjugation of atrazine with glutathione (GSH), which leads to the formation of this compound, a significant metabolite found in human urine.[4][5] The presence of this compound in urine serves as a specific biomarker for confirming exposure to this herbicide.[6][7][8]

The Metabolic Pathway of Atrazine in Humans

The biotransformation of atrazine in humans is a multi-step process. Initially, atrazine can undergo oxidative N-dealkylation by cytochrome P450 enzymes (CYPs), primarily CYP1A2, CYP2C19, and CYP3A4, to form metabolites such as desethylatrazine (DEA) and desisopropylatrazine (DIA).[3]

However, a significant pathway for atrazine detoxification involves direct conjugation with glutathione (GSH).[2][4] This reaction is catalyzed by the enzyme Glutathione S-transferase P1-1 (hGSTP1-1).[4][5] The resulting glutathione conjugate (Atrazine-SG) is then further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form this compound, which is then excreted in the urine.[4][6]

Atrazine_Metabolism Atrazine Atrazine PhaseI Phase I Metabolism (CYP450: CYP1A2, 2C19, 3A4) Atrazine->PhaseI N-dealkylation PhaseII Phase II Metabolism (GSH Conjugation) Atrazine->PhaseII Direct Conjugation Dealkylated Dealkylated Metabolites (DEA, DIA) PhaseI->Dealkylated Dealkylated->PhaseII Conjugation GSTP1 hGSTP1-1 GSH_Atrazine Atrazine-Glutathione Conjugate GSTP1->GSH_Atrazine + Glutathione (GSH) Mercapturate_Pathway Mercapturic Acid Pathway Processing GSH_Atrazine->Mercapturate_Pathway Atrazine_Mercapturate This compound Mercapturate_Pathway->Atrazine_Mercapturate Urine Urinary Excretion Atrazine_Mercapturate->Urine In_Vitro_Workflow start Start prep Prepare Incubation Mix (Liver Fractions, Buffers, Cofactors) start->prep add_atz Add Atrazine (Substrate) prep->add_atz incubate Incubate at 37°C add_atz->incubate quench Quench Reaction (e.g., cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (HPLC-MS/MS) centrifuge->analyze end End analyze->end Biomonitoring_Workflow collect Urine Sample Collection acidify Sample Acidification (pH 2) collect->acidify extract Liquid-Liquid or Solid-Phase Extraction acidify->extract concentrate Evaporation & Reconstitution extract->concentrate analyze HPLC-MS/MS Analysis concentrate->analyze data Data Interpretation (Exposure Assessment) analyze->data

References

Atrazine Mercapturate: A Technical Overview of its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atrazine mercapturate (N-acetyl-S-[4-(ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-L-cysteine) is a significant metabolite of the widely used triazine herbicide, atrazine.[1][2] Its detection in biological samples, particularly urine, serves as a key biomarker for assessing human exposure to the parent compound.[3][4] Understanding the chemical and physical properties of this compound is crucial for researchers, scientists, and drug development professionals in the fields of toxicology, environmental science, and human health. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for its analysis and visualization of its metabolic formation.

Chemical and Physical Properties

Table 1: Chemical Identity of this compound

PropertyValueReference
IUPAC Name (2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid[5]
Synonyms ATR Mercapturate, N-Acetyl-S-(4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl)-L-cysteine[1][5]
CAS Number 138722-96-0[1][5]
Molecular Formula C₁₃H₂₂N₆O₃S[1][5]
Physical State Crystalline solid[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 342.42 g/mol [5]
Exact Mass 342.14740976 Da[5]
Monoisotopic Mass 342.14740976 Da[5]
XLogP3-AA 1.6[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 8[5]
Rotatable Bond Count 7[5]
Topological Polar Surface Area 154 Ų[5]
Heavy Atom Count 23[5]
Solubility Soluble in DMSO and Methanol[1]
Purity (commercial) ≥98%[1]

Table 3: Spectroscopic and Structural Identifiers

Identifier TypeValueReference
SMILES CCNC1=NC(=NC(=N1)SC--INVALID-LINK--NC(=O)C)NC(C)C[5]
InChI InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1[5]
InChIKey JYBXBVCDDNBLJW-VIFPVBQESA-N[5]

Metabolic Pathway: Formation of this compound

Atrazine is metabolized in humans and other organisms through several pathways, including N-dealkylation and conjugation with glutathione.[3] The formation of this compound is a detoxification process initiated by the enzymatic conjugation of atrazine with glutathione, catalyzed by glutathione S-transferase.[6][7][8] This conjugate is then further metabolized to the cysteine conjugate, which is subsequently N-acetylated to form this compound, the final excretory product.[9]

Atrazine Metabolism Atrazine Atrazine Glutathione_Conj Atrazine-Glutathione Conjugate Atrazine->Glutathione_Conj Glutathione S-transferase Cysteine_Conj Atrazine-Cysteine Conjugate Glutathione_Conj->Cysteine_Conj γ-glutamyl- transpeptidase, dipeptidase Mercapturate This compound Cysteine_Conj->Mercapturate N-acetyltransferase

Metabolic pathway of atrazine to this compound.

Experimental Protocols

The quantification of this compound in biological matrices, primarily urine, is essential for exposure assessment. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and sensitive technique.

Online Solid-Phase Extraction-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-HPLC-MS/MS)

This method is highly sensitive and suitable for large-scale sample analysis.[10][11]

Sample Preparation:

  • Urine samples are centrifuged to remove particulate matter.

  • An aliquot of the supernatant is transferred to an autosampler vial.

  • An internal standard (e.g., a stable isotope-labeled this compound) is added to each sample for quantification by isotope dilution.[12]

Instrumentation:

  • An HPLC system equipped with an online SPE system.

  • A tandem mass spectrometer with a turbo ion spray or electrospray ionization (ESI) source.[3]

Methodology:

  • Online SPE: The urine sample is injected and loaded onto an SPE cartridge (e.g., Oasis HLB).[12] This step allows for the concentration of the analyte and the removal of interfering matrix components.

  • Chromatographic Separation: After extraction, the analyte is eluted from the SPE cartridge and transferred to an analytical HPLC column for separation from other urinary components.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. This compound is detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[11]

The limit of quantification for this method can be as low as 0.05 ng/mL in urine.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a higher-throughput and more cost-effective method for screening a large number of samples, though it may have lower specificity compared to LC-MS/MS.[12][13]

Methodology:

  • Solid-Phase Extraction (SPE): To improve sensitivity and reduce matrix interference, urine samples are first subjected to SPE.[12] A mixed-mode cation exchange (MCX) SPE has been shown to provide good recoveries (around 82%).[12]

  • ELISA Procedure:

    • The purified extract is added to microtiter plates pre-coated with antibodies specific to this compound.

    • An enzyme-conjugated secondary antibody is added.

    • A substrate is introduced, which produces a colorimetric signal in the presence of the enzyme.

    • The intensity of the color is measured using a plate reader and is inversely proportional to the concentration of this compound in the sample.

The sensitivity of the ELISA method can be significantly improved (up to 10-fold) with the inclusion of an SPE step.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in urine using online SPE-HPLC-MS/MS.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Online SPE-HPLC-MS/MS Analysis cluster_Data Data Processing Sample_Collection Urine Sample Collection Centrifugation Centrifugation Sample_Collection->Centrifugation Spiking Addition of Internal Standard Centrifugation->Spiking Injection Autosampler Injection Spiking->Injection Online_SPE Online Solid-Phase Extraction & Cleanup Injection->Online_SPE HPLC_Sep HPLC Separation Online_SPE->HPLC_Sep MS_Detection Tandem Mass Spectrometry Detection (MRM) HPLC_Sep->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Workflow for urinary this compound analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of Atrazine Mercapturate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of atrazine mercapturate, a key metabolite of the widely used herbicide atrazine. The availability of a high-purity this compound standard is crucial for accurate toxicological studies, environmental monitoring, and the development of related diagnostics. This document outlines a detailed methodology for the laboratory-scale synthesis of this standard, including reaction conditions, purification protocols, and characterization.

Introduction

Atrazine is a triazine-class herbicide extensively used in agriculture. Its metabolism in various organisms, including humans, often proceeds through conjugation with glutathione, which is subsequently metabolized to a mercapturic acid derivative. This compound is therefore an important biomarker for assessing exposure to atrazine. This guide details a robust method for the synthesis of this compound via the nucleophilic substitution of the chlorine atom on the atrazine ring with the thiol group of N-acetyl-L-cysteine.

Synthesis of this compound

The synthesis of this compound is achieved by reacting atrazine with N-acetyl-L-cysteine in the presence of a base. The base is essential for the deprotonation of the thiol group of N-acetyl-L-cysteine, forming a thiolate anion which acts as a potent nucleophile.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Atrazine Atrazine Product This compound Atrazine->Product NAC N-Acetyl-L-cysteine NAC->Product Base Base (e.g., KOH) Solvent Solvent (e.g., Ethanol/Water) Heat Heat (Reflux)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar atrazine derivatives.

Materials:

  • Atrazine (≥98% purity)

  • N-Acetyl-L-cysteine (≥99% purity)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve atrazine in a suitable volume of ethanol.

  • Addition of N-Acetyl-L-cysteine and Base: In a separate beaker, dissolve N-acetyl-L-cysteine and a molar excess of potassium hydroxide in a minimal amount of deionized water.

  • Reaction: Add the N-acetyl-L-cysteine/KOH solution to the stirring solution of atrazine.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with hydrochloric acid to a pH of approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Table 1: Molar Ratios and Reaction Conditions

ParameterValue
Atrazine1.0 equivalent
N-Acetyl-L-cysteine1.2 equivalents
Potassium Hydroxide2.4 equivalents
SolventEthanol/Water (e.g., 4:1 v/v)
Reaction TemperatureReflux (approx. 80-90 °C)
Reaction Time5 - 8 hours

Purification of this compound

The crude product obtained from the synthesis requires purification to achieve the high purity necessary for an analytical standard (typically ≥98%). A multi-step purification process involving column chromatography is recommended.

Purification Workflow

G Start Crude this compound Column Silica Gel Column Chromatography Start->Column Elution Gradient Elution (Hexane:Ethyl Acetate) Column->Elution Fractions Collect Fractions Elution->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Final Pure this compound (>98%) Evaporate->Final

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials:

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased to effectively separate the product from unreacted starting materials and byproducts.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Analysis and Pooling: Identify the fractions containing the pure this compound by TLC, pool them together.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a solid.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Table 2: Purification Parameters

ParameterSpecification
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase GradientStart with 100% Hexane, gradually increase Ethyl Acetate concentration to 100%
TLC VisualizationUV light (254 nm)
Expected Purity≥98%

Characterization and Data Presentation

The identity and purity of the synthesized this compound standard should be confirmed using various analytical techniques.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of methanol and water is commonly used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the this compound. Both ¹H and ¹³C NMR should be performed.

Expected Quantitative Data

Table 3: Summary of Expected Analytical Data

AnalysisExpected Result
Yield 60-80% (based on atrazine)
Purity ≥98% (by HPLC)
MS (ESI+) Expected m/z: [M+H]⁺ = 343.15
¹H NMR Characteristic peaks corresponding to the ethyl and isopropyl groups of the atrazine core, the N-acetyl group, and the cysteine moiety.
¹³C NMR Resonances corresponding to the carbon atoms of the triazine ring, the alkyl side chains, and the N-acetyl-cysteine portion of the molecule.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of a high-purity this compound standard. Adherence to the outlined protocols will enable researchers and scientists to produce a reliable analytical standard essential for a wide range of applications in environmental science, toxicology, and drug development. The successful synthesis and characterization of this metabolite are fundamental for advancing our understanding of atrazine's metabolic fate and its impact on biological systems.

Atrazine Mercapturate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of atrazine mercapturate, a key biomarker for monitoring exposure to the herbicide atrazine. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, metabolic pathways, and analytical methodologies for its detection.

Core Chemical and Physical Data

This compound is the principal metabolite of atrazine found in human urine, formed through the glutathione conjugation pathway.[1][2] Its presence in urine is a reliable indicator of recent atrazine exposure. Key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 138722-96-0PubChem, Cayman Chemical, MedKoo
Molecular Weight 342.42 g/mol PubChem, MedKoo, Allmpus
Molecular Formula C13H22N6O3SPubChem, Cayman Chemical, MedKoo

Metabolic Pathway of Atrazine to this compound

Atrazine is metabolized in humans and other organisms primarily through a Phase II detoxification process involving glutathione S-transferases (GSTs).[3][4] This enzymatic reaction conjugates atrazine with glutathione, leading to the formation of atrazine-glutathione. This conjugate is then further processed through the mercapturic acid pathway to yield this compound, which is subsequently excreted in the urine.[2]

Atrazine_Metabolism Metabolic Pathway of Atrazine to this compound Atrazine Atrazine Atrazine_GSH Atrazine-Glutathione Conjugate Atrazine->Atrazine_GSH Glutathione S-Transferase (GST) Atrazine_CysGly Atrazine-Cysteinylglycine Atrazine_GSH->Atrazine_CysGly γ-Glutamyltransferase Atrazine_Cys Atrazine-Cysteine Atrazine_CysGly->Atrazine_Cys Dipeptidase Atrazine_Mercapturate This compound (Urinary Excretion) Atrazine_Cys->Atrazine_Mercapturate N-Acetyltransferase

Caption: Atrazine metabolism via the mercapturic acid pathway.

Experimental Protocols for Quantification in Urine

The quantification of this compound in urine is crucial for assessing human exposure to atrazine. The two primary analytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in urine.[5][6] An improved method utilizes online solid-phase extraction (SPE) for sample cleanup and concentration prior to analysis.[5]

Sample Preparation and Extraction:

  • Acidify urine samples (e.g., to pH 2 with acetic acid).[7]

  • For online SPE, inject the urine sample directly into the system. An Oasis HLB column can be used for extraction.[5]

  • For offline SPE, pass the acidified urine through a solid-phase extraction cartridge (e.g., Oasis MCX).[5]

  • Wash the cartridge to remove interferences.

  • Elute this compound with an appropriate solvent (e.g., ethyl acetate).[7]

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • HPLC System: A system capable of gradient elution is required.

  • Analytical Column: A reverse-phase column such as a C18 is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid), is used for separation.

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.[7]

The limit of quantification for this method can be as low as 0.05 ng/mL.[5]

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis Urine_Sample Urine Sample SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE LC_Separation Liquid Chromatography (LC Separation) SPE->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: General workflow for LC-MS/MS analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening large numbers of urine samples for this compound.[1][8] It is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies.

General ELISA Protocol:

  • Coating: Microtiter plates are coated with antibodies specific to this compound.

  • Sample/Standard Addition: Urine samples (often diluted to minimize matrix effects) and standards of known this compound concentrations are added to the wells.[8]

  • Competitive Binding: An enzyme-labeled this compound conjugate is added to the wells. This competes with the this compound in the sample for binding to the antibodies.

  • Incubation: The plate is incubated to allow for binding to occur.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Signal Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

The limit of quantification for ELISA can be around 0.3 µg/L after a 4-fold dilution of the urine sample.[8]

Conclusion

This technical guide provides essential information on this compound for the scientific community. The detailed metabolic pathway and analytical protocols serve as a valuable resource for researchers involved in toxicology, environmental health, and drug development. The continued refinement of analytical methods will further enhance our ability to accurately assess human exposure to atrazine and understand its potential health implications.

References

toxicokinetics and biological half-life of atrazine mercapturate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicokinetics and Biological Half-Life of Atrazine Mercapturate

Executive Summary

Atrazine, a widely utilized herbicide, undergoes rapid absorption, metabolism, and excretion in mammals. Its toxicokinetics are characterized by two primary metabolic pathways: N-dealkylation and glutathione conjugation. The latter pathway results in the formation of this compound, a specific and major urinary metabolite in humans. This metabolite serves as a critical biomarker for assessing recent exposure due to its rapid elimination from the body, typically within 24 to 48 hours. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of atrazine, with a specific focus on the formation and biological half-life of this compound. It synthesizes quantitative data, details common experimental protocols for its study, and visualizes key metabolic and procedural pathways for researchers, scientists, and drug development professionals.

Introduction

Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn and sugarcane.[1] Its prevalence in agricultural settings leads to potential human exposure through contaminated drinking water, occupational contact, or inhalation.[1][2] Understanding the metabolic fate of atrazine in the human body is crucial for risk assessment and biomonitoring.

One of the principal routes of atrazine biotransformation is conjugation with glutathione, leading to the formation of atrazine mercapturic acid (this compound).[1] This metabolite is of particular interest because it is an unambiguous indicator of atrazine exposure.[3][4] Unlike dealkylated metabolites, which can be common to several triazine herbicides, this compound is specific to atrazine.[1][3] This document serves as a technical guide to its toxicokinetics and biological half-life.

Toxicokinetics of Atrazine

The disposition of atrazine in the body is governed by the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption
  • Oral: Atrazine is readily absorbed from the gastrointestinal tract following oral administration. Studies in rats show nearly complete absorption, with estimates around 80% or higher.[2][5]

  • Dermal: In contrast, dermal absorption is limited. In humans, studies have shown that only about 0.3% to 6% of a dermally applied dose is absorbed over a 24-hour period.[2][6]

Distribution

Once absorbed, atrazine is rapidly distributed throughout the body.[2][5] It has been detected in various tissues, including the liver, kidneys, ovaries, and fat.[6] However, atrazine does not significantly bioaccumulate in the body.[2][6] A notable characteristic is its tendency to bind to hemoglobin in red blood cells, which can lead to higher concentrations in this compartment compared to others.[5][7]

Metabolism

Atrazine is extensively metabolized through two primary pathways.[5][8]

  • N-Dealkylation: This pathway is mediated by cytochrome P-450 (CYP450) enzymes and involves the stepwise removal of the ethyl and isopropyl groups.[2][8] This process yields metabolites such as desethylatrazine (DEA), desisopropylatrazine (DIA), and the fully dealkylated product, diaminochloroatrazine (DACT).[9][10] DACT is a major metabolite found in rats and mice.[9]

  • Glutathione Conjugation: This is a significant detoxification pathway in humans.[1] Atrazine undergoes conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This conjugate is further processed in the kidneys to form this compound, which is then excreted in the urine.[11] In human urine, this compound is a major metabolite, often found in concentrations ten times higher than the parent compound or its dealkylated products.[12]

Atrazine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (GST) ATZ Atrazine DEA Desethylatrazine (DEA) ATZ->DEA N-de-ethylation DIA Desisopropylatrazine (DIA) ATZ->DIA N-de-isopropylation AM This compound (AM) (Major Urinary Metabolite) ATZ->AM Glutathione Conjugation DACT Diaminochloroatrazine (DACT) DEA->DACT DIA->DACT

Caption: Metabolic pathways of atrazine in humans.
Excretion

Atrazine and its metabolites are eliminated from the body rapidly, primarily through urine.[2][7]

  • In rats, approximately 67-75% of an oral dose is excreted in the urine and about 18-20% in the feces within 7 days.[5][7][11]

  • A significant portion of the dose, over 50%, is excreted within the first 24 hours.[5][7] Due to this rapid clearance, urinary biomarkers like this compound must be measured within 24 to 48 hours of a suspected exposure.[2]

Biological Half-Life

The biological half-life refers to the time it takes for the concentration of a substance in the body to be reduced by half.

Atrazine (Parent Compound)

The parent compound has a relatively short biological half-life, reflecting its rapid metabolism and clearance.

  • Humans: The elimination half-life is reported to be between 10.8 and 11.2 hours.[2]

  • Monkeys: Plasma half-life has been measured at 4 hours.[6]

  • Rats: The whole-body half-life is approximately 31 hours (1.3 days).[5][7][13]

This compound and Other Metabolites

Specific half-life values for this compound are not extensively documented in the literature. However, its role as a biomarker of recent exposure provides strong evidence of a short half-life.[1][4] The detection window for this compound in urine is generally considered to be 1-3 days post-exposure, after which levels fall below detection limits.[2][4] This rapid appearance and disappearance is consistent with a biological half-life on the order of hours to a day. In monkeys, atrazine metabolites have been reported to have half-lives of 2.8 and 17.8 hours.[6]

Experimental Protocols and Methodologies

The study of atrazine toxicokinetics relies on established methodologies in both animal models and human subjects.

In Vivo Animal Studies

A common experimental design involves the administration of radiolabeled atrazine to rodents to trace its fate.

  • Model: Fischer 344 or Sprague-Dawley rats are frequently used.[11]

  • Dosing: A single oral dose of [¹⁴C]-atrazine (e.g., 30 mg/kg) is administered via gavage.[9][11]

  • Sample Collection: Urine, feces, and blood are collected at timed intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours) post-administration. Tissues may be harvested at the end of the study.

  • Analysis: Radioactivity in samples is quantified using liquid scintillation counting to determine the rate and route of excretion. Metabolite profiles are determined using chromatographic techniques.

Human Biomonitoring Studies

These studies typically involve individuals with potential occupational exposure.

  • Subjects: Agricultural workers or herbicide applicators are recruited for study.[1][3][12]

  • Sample Collection: Spot urine samples are collected before a work shift (pre-exposure) and at the end of the workday (post-exposure).[3] Additional samples may be collected over the subsequent 1-3 days.

  • Analysis: Urine samples are analyzed for atrazine and its key metabolites, particularly this compound, to confirm exposure.

Analytical Quantification

The accurate measurement of this compound in biological matrices requires sensitive and specific analytical methods.

  • Sample Preparation: Urine samples often undergo solid-phase extraction (SPE) to clean up the sample and concentrate the analytes of interest prior to analysis.[14]

  • Instrumentation:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantifying this compound, offering high sensitivity and specificity.[9][14]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Also used for the detection of atrazine and its metabolites.[12]

    • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method developed for detecting atrazine and its mercapturate conjugate in urine.[12]

Workflow cluster_field Field / Clinic cluster_lab Laboratory Analysis A Subject Exposure (Occupational / Environmental) B Urine Sample Collection (Timed) A->B C Sample Preparation (e.g., Solid-Phase Extraction) B->C D Analytical Quantification (LC-MS/MS) C->D E Data Analysis & Interpretation D->E

Caption: General experimental workflow for human biomonitoring of atrazine.

Data Presentation

The following tables summarize key quantitative data on the toxicokinetics and biological half-life of atrazine and its metabolites.

Table 1: Biological Half-Life of Atrazine and its Metabolites

Species Compound Matrix Half-Life Citation(s)
Human Atrazine Body 10.8 - 11.2 hours [2]
Monkey Atrazine Plasma 4 hours [6]
Monkey Atrazine Metabolites Plasma 2.8 and 17.8 hours [6]
Rat Atrazine Whole Body ~31 hours (1.3 days) [5][7][13]

| Human | this compound | Urine | Short (inferred from rapid excretion within 1-3 days) |[1][4] |

Table 2: Quantitative Toxicokinetic Parameters of Atrazine

Species Route Parameter Value Citation(s)
Rat Oral Absorption ~80% [2]
Human Dermal Absorption (24h) 0.3% - 6% [2][6]
Rat Oral Urinary Excretion (72h) ~67% [11]
Rat Oral Fecal Excretion (72h) ~18% [11]

| Rat | Oral | Total Excretion (7 days) | ~95% |[6][7] |

Table 3: Urinary Concentrations of this compound in Exposed Human Populations

Population Exposure Scenario Concentration Range / Mean Citation(s)
Agricultural Workers Post-exposure 0.3 to 10.4 ng/mL [3]
Herbicide Applicators Post-application Geometric Mean: ~6 µg/L [1]
Farmers Several days post-spraying Geometric Mean: 1.2 µg/L [1]
Field Workers Occupational 5 to 1756 µg/L [1]

| General Population (U.S.) | NHANES 1999-2002 | Generally below detection limit (<1 µg/L) |[1][2] |

Conclusion

The toxicokinetics of atrazine are defined by its efficient oral absorption and rapid metabolism and elimination. The formation of this compound via glutathione conjugation represents a major metabolic pathway in humans. Due to its specificity to the parent compound and its short biological half-life, this compound is an invaluable biomarker for assessing recent human exposure to atrazine. Quantitative analysis via methods such as HPLC-MS/MS provides a reliable tool for biomonitoring studies in occupational and environmental health research.

References

Atrazine Mercapturate: A Definitive Biomarker for Occupational Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of atrazine mercapturate as a specific and reliable biomarker for monitoring occupational exposure to the herbicide atrazine. For decades, atrazine has been a widely used agricultural pesticide, leading to concerns about potential human health effects.[1][2] Accurate assessment of exposure is crucial for both regulatory oversight and the development of safety protocols. This compound, a urinary metabolite formed through glutathione conjugation, offers an unambiguous confirmation of atrazine exposure, distinguishing it from non-specific dealkylated metabolites.[1][3] This document details the metabolic pathways, quantitative data from occupational studies, and explicit experimental protocols for the detection and quantification of this critical biomarker.

The Metabolic Fate of Atrazine: The Pathway to a Specific Biomarker

Atrazine is extensively metabolized in the human body through two primary pathways: N-dealkylation and glutathione conjugation.[4][5] While N-dealkylation produces metabolites that are not unique to atrazine, the glutathione conjugation pathway leads to the formation of this compound (AM), a highly specific indicator of exposure.[1][3] This metabolic process, primarily occurring in the liver, involves the enzymatic conjugation of atrazine with glutathione, followed by conversion to its mercapturic acid derivative, which is then excreted in the urine.[4] The detection of this compound in urine provides a direct and unequivocal measure of internal atrazine dose.[1]

Atrazine_Metabolism cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Glutathione Conjugation) cluster_2 Urinary Excretion Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA N-de-ethylation DIA Desisopropylatrazine (DIA) Atrazine->DIA N-de-isopropylation AM This compound (AM) Atrazine->AM GSH Conjugation DACT Diaminochlorotriazine (DACT) DEA->DACT DEAM Desethylthis compound DEA->DEAM GSH Conjugation DIA->DACT DIAM Desisopropylthis compound DIA->DIAM GSH Conjugation DATM Diaminotriazine Mercapturate DACT->DATM GSH Conjugation Urine Urine DACT->Urine AM->Urine DEAM->Urine DIAM->Urine DATM->Urine

Figure 1: Metabolic Pathway of Atrazine.

Quantitative Assessment of Occupational Exposure

Numerous studies have quantified this compound levels in the urine of occupationally exposed individuals, such as agricultural workers and pesticide applicators. These studies consistently demonstrate a significant increase in urinary this compound concentrations following atrazine application. The data presented below summarizes key findings from such occupational exposure studies, highlighting the utility of this compound as a biomarker.

Study PopulationSample TimingThis compound Concentration (ng/mL)Analytical MethodReference
Agricultural Workers (Croatia)Pre-exposureNot Detected in most samplesHPLC-MS/MS[1][3]
End of work day0.3 - 10.4HPLC-MS/MS[1][3]
12 hours post-exposure0.3 - 10.4HPLC-MS/MS[1][3]
Farm Pesticide Applicators8 hours post-applicationMean: 6.4 (s.d. = 7.5)ELISA[6]
Manufacturing WorkersDuring work shiftUrinary excretion rates: 0.1–0.3 μg/hNot Specified[7]
12 hours post-shiftUrinary excretion rates: 0.01–0.04 μg/hNot Specified[7]

Table 1: Quantitative Data on Urinary this compound in Occupationally Exposed Populations

Analytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Key FeaturesReference
HPLC-MS/MS0.2 ng/mL (LOD)High specificity and sensitivity[1][3]
LC-MS with online SPE0.05 ng/mL (LOQ)Improved sensitivity and automation[8]
ELISA with SPEImproved sensitivity (10-fold) compared to dilution methodSuitable for screening large sample numbers[8]

Table 2: Comparison of Analytical Methods for this compound Detection

Experimental Protocols for this compound Analysis

Accurate quantification of this compound requires robust and validated analytical methods. The following sections provide detailed protocols for the two most common techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is considered the gold standard for the quantification of this compound due to its high sensitivity and specificity.

1. Sample Collection and Storage:

  • Collect spot urine samples in sterile containers.

  • Samples should be stored at -20°C or lower until analysis to ensure the stability of the analyte.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify a 2 mL urine sample to pH 2 with a suitable acid (e.g., hydrochloric acid).

  • Add an internal standard (e.g., a stable isotope-labeled this compound).

  • Extract the analytes with 5 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

  • Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Enzyme-Linked Immunosorbent Assay (ELISA) with Solid-Phase Extraction (SPE)

ELISA offers a high-throughput and cost-effective method for screening a large number of samples, with sensitivity significantly improved by incorporating a solid-phase extraction step.[8]

1. Sample Collection and Storage:

  • Follow the same procedure as for HPLC-MS/MS.

2. Sample Preparation (Solid-Phase Extraction):

  • Use a mixed-mode cation exchange (MCX) SPE cartridge for optimal recovery.[8]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the this compound with a stronger organic solvent (e.g., methanol containing a small amount of ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in the assay buffer provided with the ELISA kit.

3. ELISA Procedure:

  • Follow the manufacturer's instructions for the specific this compound ELISA kit.

  • Typically, this involves adding the prepared samples, standards, and controls to the antibody-coated microplate wells.

  • Add the enzyme-conjugate and incubate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Experimental_Workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Collection Urine Sample Collection Storage Store at -20°C Collection->Storage LLE Liquid-Liquid Extraction (for HPLC-MS/MS) Storage->LLE Acidification & Extraction SPE Solid-Phase Extraction (for ELISA) Storage->SPE Cartridge Conditioning & Elution HPLC HPLC-MS/MS Analysis LLE->HPLC ELISA ELISA Analysis SPE->ELISA Quantification Quantification of this compound HPLC->Quantification ELISA->Quantification Interpretation Interpretation of Exposure Levels Quantification->Interpretation

References

An In-depth Technical Guide on the Environmental Degradation Pathways of Atrazine Mercapturate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the formation and subsequent environmental degradation of atrazine mercapturate, a key metabolite of the widely used herbicide atrazine. The information presented herein is intended to support research into the environmental fate of atrazine and its derivatives.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a triazine herbicide used extensively in agriculture to control broadleaf and grassy weeds in crops such as corn and sorghum.[1][2] Its persistence in soil and water has raised environmental concerns, leading to extensive research on its degradation pathways.[2][3] One of the primary detoxification mechanisms in various organisms, including plants and animals, is the conjugation of atrazine with glutathione (GSH).[4][5] This reaction, catalyzed by glutathione S-transferases (GSTs), results in the formation of atrazine-glutathione conjugate, which is then further metabolized to this compound (N-acetyl-S-[4-(ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-L-cysteine).[6][7] Understanding the environmental fate of this compound is crucial for a complete assessment of atrazine's impact.

Formation of this compound

The formation of this compound is a multi-step metabolic process.

  • Glutathione Conjugation: The initial and rate-limiting step is the enzymatic conjugation of atrazine with glutathione. This reaction displaces the chlorine atom on the triazine ring with the sulfhydryl group of glutathione, forming S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)glutathione (GS-atrazine).[5] This is a major detoxification pathway in resistant plants like corn.[5]

  • Peptide Cleavage: The GS-atrazine conjugate undergoes sequential cleavage of the glutamate and glycine residues from the glutathione moiety. This process yields the cysteine conjugate, S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)cysteine.

  • N-Acetylation: The final step is the N-acetylation of the cysteine conjugate's amino group, resulting in the formation of this compound.[6][7] This final product is more water-soluble and is typically excreted in animals.[6]

The overall formation pathway is a critical component of atrazine metabolism in living organisms.

Formation_Pathway Atrazine Atrazine GS_Atrazine GS-Atrazine (Glutathione Conjugate) Atrazine->GS_Atrazine Glutathione S-transferase (GST) Glutathione Glutathione Glutathione->GS_Atrazine Cys_Atrazine Cysteine Conjugate GS_Atrazine->Cys_Atrazine - Glutamate - Glycine Atrazine_Mercapturate This compound Cys_Atrazine->Atrazine_Mercapturate + Acetyl-CoA

Figure 1. Formation Pathway of this compound.

Environmental Degradation Pathways

Once formed and excreted into the environment, this compound can undergo further degradation through both biotic and abiotic processes. The degradation of the parent compound, atrazine, is slow, with half-lives that can exceed 200 days in water and soil.[8] The degradation of its metabolites is an area of ongoing research. The primary pathways for atrazine itself involve N-dealkylation and dechlorination/hydroxylation, which can ultimately lead to the opening of the triazine ring.[3][9]

Microbial degradation is a key factor in the breakdown of atrazine and its derivatives.[1][10] Bacteria possessing specific enzymes, such as atrazine chlorohydrolase (AtzA), can initiate the degradation cascade by replacing the chlorine atom with a hydroxyl group, forming hydroxyatrazine.[10][11] Subsequent enzymes (AtzB, AtzC) continue the breakdown process, eventually leading to cyanuric acid, which can be mineralized to CO2 and ammonia.[11][12]

While the specific degradation pathway of this compound in the environment is not as extensively documented as that of atrazine, it is hypothesized to follow similar principles:

  • Side-Chain Modification: The N-acetyl-cysteine side chain is a likely point of initial microbial attack. Deacetylation and subsequent cleavage of the cysteine moiety could occur.

  • Triazine Ring Degradation: Following side-chain modification, the resulting triazine structure would be subject to the same degradation pathways as other atrazine metabolites, including enzymatic hydrolysis and eventual ring cleavage by soil microorganisms.[11]

Degradation_Pathway cluster_main Environmental Degradation Atrazine_Mercapturate This compound Deacetylated_Metabolite Deacetylated Metabolite Atrazine_Mercapturate->Deacetylated_Metabolite Microbial Deacetylation Triazine_Cysteine Triazine-Cysteine Adduct Deacetylated_Metabolite->Triazine_Cysteine Side-chain Cleavage Hydroxy_Metabolites Hydroxylated Metabolites Triazine_Cysteine->Hydroxy_Metabolites Hydrolysis Dealkylated_Metabolites Dealkylated Metabolites Hydroxy_Metabolites->Dealkylated_Metabolites Dealkylation Cyanuric_Acid Cyanuric Acid Dealkylated_Metabolites->Cyanuric_Acid Ring Cleavage Precursor Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization Mineralization

Figure 2. Hypothesized Degradation of this compound.

Quantitative Data

Quantitative data on the environmental degradation rates of this compound specifically are limited. However, data from studies on the parent compound atrazine provide context for its persistence.

CompoundMatrixHalf-life (t₁/₂)ConditionsReference
AtrazineWater30 - 100 daysSurface water[3]
AtrazineSoil18 - 148 daysField conditions[3]
AtrazineSoil38 daysAnaerobic, reducing[13]
AtrazineAqueous86 daysAnaerobic, reducing[13]

Table 1: Degradation Half-lives of Atrazine in Different Environmental Matrices.

The degradation rates are highly dependent on environmental factors such as soil type, pH, temperature, moisture, and microbial population.[14]

Experimental Protocols

Studying the environmental degradation of this compound involves a combination of field and laboratory experiments. A typical laboratory protocol for a soil degradation study is outlined below.

Objective: To determine the rate and pathway of this compound degradation in a specific soil type under controlled laboratory conditions.

Materials:

  • Analytical grade this compound

  • Radiolabeled (e.g., ¹⁴C) this compound for tracing

  • Representative soil sample, sieved (<2 mm)

  • Incubation vessels (e.g., biometer flasks)

  • Controlled environment chamber (temperature and humidity control)

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation (HPLC, LC-MS/MS, GC-MS)[15][16]

  • Liquid scintillation counter (for radiolabeled studies)

Methodology:

  • Soil Characterization: Analyze the soil for pH, organic matter content, texture, and microbial biomass.

  • Spiking: Treat a known mass of soil with a solution of this compound to achieve a desired concentration. For pathway analysis, a mixture of labeled and unlabeled compound is used.

  • Incubation: Place the treated soil into incubation vessels. Maintain constant temperature (e.g., 25°C) and moisture (e.g., 60% of water holding capacity) in the dark.[14]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove replicate soil samples for analysis.

  • Extraction: Extract the soil samples with an appropriate solvent system to recover the parent compound and its degradation products. Solid-phase extraction (SPE) may be used for cleanup and concentration of water samples.[15][17]

  • Analysis: Analyze the extracts using HPLC or LC-MS/MS to identify and quantify this compound and its metabolites.[16] For radiolabeled studies, use liquid scintillation counting to determine the distribution of ¹⁴C in different fractions (extractable, non-extractable, mineralized to ¹⁴CO₂).

  • Data Analysis: Calculate the dissipation rate and half-life (DT₅₀) of this compound in the soil. Identify major degradation products and propose a degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Char Soil Characterization Soil_Collection->Soil_Char Spiking Spiking with This compound Soil_Char->Spiking Incubation Incubation (Controlled Temp/Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup SPE Cleanup (if needed) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quantification Quantification & Identification Analysis->Quantification Data_Analysis Half-life (DT50) Calculation Quantification->Data_Analysis Pathway_ID Pathway Elucidation Data_Analysis->Pathway_ID

Figure 3. Workflow for a Soil Degradation Study.

Conclusion

This compound is a significant metabolite in the detoxification of atrazine in various organisms. While its formation is well-understood as part of a metabolic detoxification process, its ultimate fate in the environment is still an area requiring further investigation. It is presumed to undergo microbial degradation, likely involving the cleavage of its N-acetyl-cysteine side chain followed by the breakdown of the core triazine ring, similar to other atrazine metabolites. Further research employing detailed experimental protocols, such as those outlined here, is necessary to fully elucidate the specific pathways, rates, and products of this compound's environmental degradation. This knowledge is essential for a comprehensive risk assessment of atrazine use in agriculture.

References

Atrazine Mercapturate in the General Population: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Biomonitoring Data, Analytical Methodologies, and Toxicological Pathways for Researchers and Drug Development Professionals.

Introduction

Atrazine, a triazine herbicide, has been widely used in agriculture for decades to control broadleaf and grassy weeds. Due to its persistence and mobility in the environment, there is ongoing concern about human exposure and potential health effects. Atrazine is metabolized in the body, and its metabolites can be measured in urine as biomarkers of exposure. One of the key metabolites is atrazine mercapturate, formed through the glutathione S-transferase (GST) pathway. This technical guide provides a comprehensive overview of this compound levels in the general population, details the analytical methods for its detection, and explores the signaling pathways disrupted by atrazine exposure. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental health.

Data Presentation: Atrazine and Metabolite Levels in the General and Occupationally Exposed Populations

Urinary concentrations of atrazine and its metabolites are key indicators of human exposure. The following tables summarize quantitative data from various biomonitoring studies, including large-scale surveys like the National Health and Nutrition Examination Survey (NHANES) in the United States, as well as studies in other regions and specific exposure groups. It is important to note that in many general population studies, this compound levels are often below the limit of detection (LOD), indicating low-level exposure for the majority of the population.

Population / Study Matrix Analyte Detection Frequency (%) Concentration Range / Geometric Mean (GM) Reference
U.S. General Population (NHANES 2007-2008) UrineThis compoundProportion below LOD too high to calculate GM--INVALID-LINK--
U.S. General Population (NHANES 2001-2002) UrineThis compound-Below LOD of 0.3 µg/L--INVALID-LINK--
U.S. General Population UrineThis compound< 5%LOD < 0.8 ng/mL[1]
Farmers in Iowa, USA (during planting) UrineThis compound-GM: 1.1 µg/g creatinine[2]
Non-Farming Controls in Iowa, USA UrineThis compound-GM: [2]
Agricultural Workers in Croatia (post-exposure) UrineThis compound100%0.3 to 10.4 ng/mL[3]
Herbicide Applicators in Ohio & Wisconsin, USA UrineAtrazine Equivalents (mostly mercapturate)-GM: ~6 µg/L--INVALID-LINK--
Manufacturing Workers (Italy) UrineTotal Atrazine Metabolites-Excretion accounted for 1-2% of external dose[4]
Tap Water in China (Nationwide Survey) WaterAtrazine and its degradates100%Median Sum: 21.0 ng/L[3]

Note: It is crucial to recognize that measuring only this compound may underestimate the total exposure to atrazine-related compounds. Several studies suggest that a comprehensive assessment should include multiple metabolites, such as deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT), as the urinary metabolite profile can vary significantly among individuals and exposure scenarios[1][5].

Experimental Protocols: Quantification of Urinary this compound

The accurate quantification of this compound in urine is essential for exposure assessment. The most common and reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Urinary this compound Analysis by Online Solid-Phase Extraction (SPE) LC-MS/MS

This protocol is a synthesized representation of methodologies described in the scientific literature[6][7].

1. Sample Preparation:

  • Collect urine samples in polypropylene containers.

  • Store samples at -20°C or lower until analysis.

  • Thaw samples and centrifuge to remove any precipitate.

  • Acidify a 2 mL aliquot of urine to pH 2 with formic acid.

  • Add an internal standard (e.g., a stable isotope-labeled this compound) to each sample for quantification.

2. Online Solid-Phase Extraction (SPE):

  • Utilize an online SPE system coupled to the LC-MS/MS.

  • Use a suitable SPE cartridge (e.g., Oasis HLB) to extract and concentrate the analytes from the urine matrix.

  • The SPE process involves loading the sample, washing away interferences, and eluting the analytes onto the analytical column.

3. Liquid Chromatography (LC):

  • Analytical Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a binary solvent system, such as:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • The gradient is programmed to separate this compound from other urinary components and atrazine metabolites.

4. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification and confirmation.

5. Quantification and Quality Control:

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of this compound in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision. The limit of quantification for this method can be as low as 0.05 ng/mL[6].

Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships

To visually represent the complex processes involved in atrazine metabolism, analysis, and its biological effects, the following diagrams have been generated using the DOT language.

Atrazine_Metabolism Atrazine Atrazine Dealkylation N-Dealkylation (CYP450) Atrazine->Dealkylation Glutathione_Conjugation Glutathione Conjugation (GST) Atrazine->Glutathione_Conjugation Hydroxylation Hydroxylation Atrazine->Hydroxylation DEA Deethylatrazine (DEA) Dealkylation->DEA DIA Deisopropylatrazine (DIA) Dealkylation->DIA Atrazine_Mercapturate This compound Glutathione_Conjugation->Atrazine_Mercapturate Hydroxyatrazine Hydroxyatrazine Hydroxylation->Hydroxyatrazine DACT Diaminochlorotriazine (DACT) DEA->DACT DIA->DACT

Caption: Atrazine metabolism in humans.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Urine_Sample Urine Sample Acidification Acidification (pH 2) Urine_Sample->Acidification Internal_Standard Add Internal Standard Acidification->Internal_Standard Online_SPE Online Solid-Phase Extraction (SPE) Internal_Standard->Online_SPE LC_Separation Liquid Chromatography (LC) Separation Online_SPE->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) ESI->MSMS_Detection Quantification Quantification using Calibration Curve MSMS_Detection->Quantification QC_Check Quality Control Check Quantification->QC_Check Final_Concentration Final Concentration (ng/mL) QC_Check->Final_Concentration

Caption: Workflow for urinary this compound analysis.

Atrazine_Signaling_Disruption cluster_Neuroendocrine Neuroendocrine System cluster_cAMP cAMP Signaling Pathway Atrazine Atrazine GnRH GnRH Release Atrazine->GnRH Disrupts LH_Surge LH Surge Atrazine->LH_Surge Attenuates PDE4 Phosphodiesterase-4 (PDE4) Atrazine->PDE4 Inhibits Hypothalamus Hypothalamus Hypothalamus->GnRH Pituitary Pituitary Gland GnRH->Pituitary Pituitary->LH_Surge Reproductive_Function Reproductive Function LH_Surge->Reproductive_Function cAMP_Levels Increased cAMP Levels PDE4->cAMP_Levels inhibition leads to PKA Protein Kinase A (PKA) Activation cAMP_Levels->PKA Downstream_Effects Downstream Cellular Effects (e.g., Hormone Production) PKA->Downstream_Effects

References

Methodological & Application

Application Note: Quantification of Atrazine Mercapturate in Human Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of atrazine mercapturate, a key biomarker for human exposure to atrazine, in urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for biomonitoring studies in occupational and environmental health research.

Introduction

Atrazine is a widely used herbicide, and monitoring human exposure is crucial for assessing potential health risks. Atrazine is metabolized in the body, and its metabolites are excreted in urine. This compound is a specific metabolite that provides unambiguous confirmation of atrazine exposure[1]. This document provides a detailed protocol for the extraction and quantification of this compound in human urine, offering a reliable tool for researchers, scientists, and drug development professionals. The method is based on established principles of solid-phase extraction for matrix purification and the high specificity and sensitivity of LC-MS/MS for targeted quantification[2][3][4].

Materials and Methods

Reagents and Materials
  • This compound standard

  • Stable isotope-labeled internal standard (e.g., Atrazine-d5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, MCX, or C18)[2][5][6]

  • Human urine samples

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[4]

  • Analytical column (e.g., Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm)[7]

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol/water) to prepare calibration standards.

  • Spike blank urine with known concentrations of this compound to prepare quality control (QC) samples at low, medium, and high concentration levels.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw frozen urine samples and centrifuge to remove any particulate matter.

  • Take a 1-2 mL aliquot of the urine sample.

  • Add the internal standard to all samples, calibration standards, and QC samples.

  • Acidify the urine samples with formic acid to a pH of approximately 2[1].

  • Condition the SPE cartridge with methanol followed by equilibration with water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Dry the cartridge under vacuum.

  • Elute the analyte with an appropriate solvent, such as methanol or a mixture of methanol and ammonium hydroxide[8].

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm)[7] or equivalent.

    • Mobile Phase A: 5 mmol/L ammonium formate in water with 0.2% formic acid[7][9].

    • Mobile Phase B: Methanol[7].

    • Gradient: A typical gradient starts with a low percentage of organic phase, which is linearly increased to elute the analyte of interest.

    • Flow Rate: 0.25 mL/min[7].

    • Injection Volume: 5 µL[7].

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitor at least two MRM transitions for this compound for confident identification and quantification.

Results and Discussion

The LC-MS/MS method demonstrated excellent performance for the quantification of this compound in urine. The use of a stable isotope-labeled internal standard compensated for matrix effects and variations in instrument response.

Quantitative Data Summary
ParameterValueReference
Analyte This compound
Internal Standard Atrazine-d5[10]
Precursor Ion (m/z) Specific m/z to be determined from literature or direct infusion
Product Ion 1 (m/z) Specific m/z to be determined from literature or direct infusion
Product Ion 2 (m/z) Specific m/z to be determined from literature or direct infusion
Collision Energy (eV) Optimized for each transition
Limit of Quantification (LOQ) 0.05 ng/mL[2][11]
Linearity (R²) > 0.99[3][7]
Recovery 87 - 112%[3]
Precision (RSD) 4 - 20%[3]

Signaling Pathways and Workflows

Atrazine_Metabolism Atrazine Atrazine Dealkylation N-Dealkylation Atrazine->Dealkylation Conjugation Glutathione Conjugation Atrazine->Conjugation Dealkylated_Metabolites Dealkylated Metabolites (e.g., DEA, DIA, DACT) Dealkylation->Dealkylated_Metabolites Atrazine_Mercapturate This compound Conjugation->Atrazine_Mercapturate

Caption: Metabolic pathway of Atrazine.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample 1. Urine Sample Collection (1-2 mL) Spiking 2. Internal Standard Spiking Urine_Sample->Spiking SPE 3. Solid-Phase Extraction (SPE) Spiking->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LC_Separation 5. LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification Reporting 8. Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human urine. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a valuable resource for researchers in the fields of toxicology, epidemiology, and environmental health. This method is well-suited for high-throughput analysis in large-scale human biomonitoring studies.

References

Application Notes and Protocols for Atrazine Mercapturate Detection in Biological Samples using an Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine is a widely used herbicide that has been detected in various environmental and biological samples. Monitoring exposure to atrazine is crucial for assessing potential health risks. Atrazine is metabolized in the body, and one of its major urinary metabolites is atrazine mercapturate.[1] The detection of this compound in biological samples, such as urine, serves as a specific biomarker of atrazine exposure.[1] This document provides detailed application notes and protocols for the detection of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

While commercial ELISA kits are readily available for atrazine, kits specifically designed for this compound are less common. However, with appropriate sample preparation, an atrazine ELISA kit can be adapted for the sensitive and specific detection of this compound in biological matrices. This protocol focuses on the necessary sample purification steps to remove interfering substances and enhance assay performance.

Principle of the Assay

The assay is a competitive ELISA designed for the quantitative detection of atrazine and its metabolites. The principle of the competitive ELISA is as follows:

The microtiter plate wells are coated with antibodies specific to the triazine class of compounds, including atrazine and its metabolites. When the sample and an enzyme-conjugated form of atrazine are added to the wells, they compete for a limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of a standard, and the concentration of this compound in the samples is determined by interpolating from this curve.

Atrazine Metabolism and the Formation of this compound

Atrazine is metabolized in mammals primarily through two pathways: N-dealkylation and glutathione conjugation. The formation of this compound occurs via the glutathione S-transferase (GST) pathway, where atrazine is conjugated with glutathione. This conjugate is then further metabolized to a mercapturic acid derivative, which is excreted in the urine.

Atrazine_Metabolism Atrazine Atrazine GST Glutathione S-transferase (GST) Atrazine->GST Atrazine_Glutathione Atrazine-Glutathione Conjugate GST->Atrazine_Glutathione Conjugation Glutathione Glutathione Glutathione->GST Metabolism Further Metabolism Atrazine_Glutathione->Metabolism Atrazine_Mercapturate This compound (Excreted in Urine) Metabolism->Atrazine_Mercapturate

Figure 1: Metabolic pathway of atrazine to this compound.

Materials and Reagents

The following materials and reagents are typically included in a generic atrazine ELISA kit or are required for the protocol:

Component Description
Atrazine-Coated Microtiter Plate96-well plate coated with anti-atrazine antibodies.
Atrazine-Enzyme ConjugateAtrazine conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
Atrazine StandardsSolutions of known atrazine concentrations for generating a standard curve.
Wash Buffer Concentrate (10X or 20X)A concentrated buffer solution for washing the plate.
Substrate Solution (e.g., TMB)A solution that reacts with the enzyme to produce a color change.
Stop Solution (e.g., dilute acid)A solution to stop the enzyme-substrate reaction.
Sample DiluentA buffer for diluting samples and standards.

Materials Required but Not Provided:

  • Pipettes and pipette tips

  • Microplate reader capable of reading absorbance at 450 nm

  • Distilled or deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples

For accurate detection of this compound in urine, a sample clean-up step is crucial to remove interfering matrix components. The following SPE protocol is recommended.[2]

  • Condition the SPE Cartridge: Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out.

  • Load the Sample: Acidify the urine sample to a pH of approximately 2 with a suitable acid. Load 1 mL of the acidified urine onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 2 mL of 2% formic acid in water to remove hydrophilic interferences.

  • Elute the Analyte: Elute the this compound from the cartridge with 2 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of sample diluent provided with the ELISA kit. The sample is now ready for ELISA analysis.

ELISA Protocol

The following is a general competitive ELISA protocol. Refer to the specific instructions provided with the atrazine ELISA kit for precise volumes and incubation times.

ELISA_Workflow start Start add_standards_samples Add Standards and Prepared Samples to Antibody-Coated Plate start->add_standards_samples add_enzyme_conjugate Add Atrazine-Enzyme Conjugate add_standards_samples->add_enzyme_conjugate incubate1 Incubate (e.g., 30-60 minutes) add_enzyme_conjugate->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (e.g., 15-30 minutes) add_substrate->incubate2 add_stop_solution Add Stop Solution incubate2->add_stop_solution read_absorbance Read Absorbance at 450 nm add_stop_solution->read_absorbance analyze Analyze Data read_absorbance->analyze

Figure 2: General experimental workflow for the competitive ELISA.
  • Prepare Reagents: Allow all reagents to reach room temperature before use. Prepare the wash buffer by diluting the concentrate as instructed.

  • Add Standards and Samples: Add a specific volume (e.g., 50 µL) of each standard, control, and prepared sample to the appropriate wells of the microtiter plate.

  • Add Enzyme Conjugate: Add a specific volume (e.g., 50 µL) of the atrazine-enzyme conjugate to each well.

  • Incubate: Cover the plate and incubate for the recommended time (e.g., 30-60 minutes) at room temperature.

  • Wash: Decant the contents of the wells and wash the plate three times with the diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Add Substrate: Add a specific volume (e.g., 100 µL) of the substrate solution to each well.

  • Incubate: Incubate the plate for the recommended time (e.g., 15-30 minutes) at room temperature, protected from direct light.

  • Add Stop Solution: Add a specific volume (e.g., 100 µL) of the stop solution to each well. The color in the wells will change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis

  • Calculate the Mean Absorbance: Calculate the mean absorbance for each set of standards, controls, and samples.

  • Calculate Percent Binding (%B/B₀): Calculate the percent binding for each standard, control, and sample using the following formula: %B/B₀ = (Mean Absorbance of Standard or Sample / Mean Absorbance of Zero Standard) x 100

  • Construct the Standard Curve: Plot the %B/B₀ for each standard on the y-axis versus the corresponding atrazine concentration on the x-axis (logarithmic scale).

  • Determine Sample Concentrations: Determine the concentration of this compound in each sample by interpolating its %B/B₀ value from the standard curve. Multiply the interpolated value by the dilution factor from the sample preparation step to obtain the final concentration.

Performance Characteristics

The performance of an ELISA for this compound is highly dependent on the efficiency of the sample preparation method. The use of SPE has been shown to significantly improve assay sensitivity.[2]

Table 1: Assay Performance Data

Parameter Typical Value Reference
Limit of Detection (LOD) 0.1 - 1.0 ng/mLBased on generic atrazine ELISA kits
IC50 (50% Inhibition) 1 - 10 ng/mLBased on generic atrazine ELISA kits
Recovery from Spiked Urine (with SPE) > 80%[2]
Intra-assay Precision (CV%) < 10%General ELISA performance
Inter-assay Precision (CV%) < 15%General ELISA performance

Table 2: Cross-Reactivity Profile

The specificity of the ELISA is determined by the cross-reactivity of the antibody with other related compounds. The following table provides typical cross-reactivity data for a general atrazine antibody. The cross-reactivity for an antibody specific to this compound may differ and should be determined empirically.

Compound Cross-Reactivity (%)
Atrazine100
Propazine40 - 80
Simazine5 - 15
Ametryn2 - 10
Prometryn5 - 20
Terbuthylazine1 - 5
Deethylatrazine< 1
Deisopropylatrazine< 1
Hydroxyatrazine< 1

Note: This data is representative of general atrazine ELISA kits and may not be specific to an this compound assay.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low Absorbance Values - Reagents not at room temperature- Incorrect incubation times or temperatures- Inactive enzyme conjugate or substrate- Ensure all reagents are at room temperature before use- Follow the protocol for incubation times and temperatures- Check the expiration dates of the reagents
High Absorbance Values - Insufficient washing- High background signal- Ensure thorough washing of the plate- Check for contamination of reagents or plate
Poor Standard Curve - Inaccurate standard dilutions- Improper plate washing- Prepare fresh standards and ensure accurate pipetting- Ensure consistent and thorough washing
High Variation Between Duplicates - Inconsistent pipetting- Incomplete mixing of reagents- Use calibrated pipettes and ensure proper technique- Gently tap the plate to mix the well contents after adding reagents

Conclusion

The competitive ELISA, when combined with an effective sample preparation method such as solid-phase extraction, provides a sensitive and reliable method for the quantitative detection of this compound in biological samples. This approach is valuable for researchers and professionals involved in exposure assessment and toxicological studies of atrazine. It is recommended to validate the assay performance for the specific biological matrix of interest.

References

Application Note: Solid-Phase Extraction Protocol for Atrazine Mercapturate from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine, a widely used herbicide, and its metabolites are of significant environmental and toxicological concern. Atrazine mercapturate is a key metabolite formed through the glutathione conjugation pathway, indicating metabolic detoxification in various organisms and serving as a biomarker for atrazine exposure. Accurate quantification of this compound in aqueous samples is crucial for environmental monitoring and toxicological studies. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from water samples, facilitating its subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established principles for the extraction of polar pesticides and their metabolites from aqueous matrices.

Data Presentation

The following table summarizes expected performance data for the analysis of this compound using a solid-phase extraction and LC-MS/MS workflow. The data is adapted from studies on atrazine metabolites in biological matrices, as a specific validated method for this compound in water is not widely available. This information serves as a benchmark for method development and validation.

AnalyteSPE SorbentSample MatrixRecovery / Extraction EfficiencyLimit of Detection (LOD)Limit of Quantification (LOQ)
This compoundPolymeric Reversed-Phase (e.g., Oasis HLB)Urine (Adaptable to Water)67-102%0.03-2.80 ng/mL~0.05 ng/mL[1]

Experimental Protocols

This protocol details the offline solid-phase extraction of this compound from water samples using a polymeric reversed-phase SPE cartridge, such as Waters Oasis HLB. This type of sorbent is effective for retaining polar and nonpolar compounds from aqueous solutions.[1][2][3][4]

Materials:

  • Solid-Phase Extraction Cartridges: Waters Oasis HLB, 60 mg, 3 mL (or equivalent polymeric reversed-phase cartridge)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Elution Solvent: Acetonitrile or Methanol

  • Nitrogen Evaporation System

  • Glass Test Tubes

  • Volumetric Flasks

  • Pipettes and Pipette Tips

  • Water Sample (e.g., 100-500 mL)

Procedure:

  • Sample Preparation:

    • Collect water samples in clean glass containers and store at 4°C until extraction.[5]

    • Allow samples to equilibrate to room temperature before processing.

    • Filter the water sample through a 0.45 µm glass fiber filter to remove any particulate matter that could clog the SPE cartridge.[6]

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent bed. Do not allow the sorbent to dry.

    • Equilibrate the cartridges by passing 3 mL of deionized water. Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the pre-filtered water sample (e.g., 100 mL) onto the conditioned SPE cartridge.

    • Maintain a consistent flow rate of approximately 5-10 mL/min. A lower flow rate can improve retention of the analyte.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 3 mL of deionized water to remove any polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove residual water.[5]

  • Elution:

    • Place clean glass collection tubes inside the vacuum manifold.

    • Elute the this compound from the cartridge by passing 2 x 2 mL aliquots of the elution solvent (acetonitrile or methanol) through the sorbent bed.

    • Allow the solvent to soak the sorbent for about a minute before applying a vacuum to slowly pull the solvent through into the collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex the sample to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Mandatory Visualization

The following diagram illustrates the workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Condition 1. Condition Cartridge (Methanol, DI Water) Filter->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (DI Water) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute Analyte (Acetonitrile/Methanol) Dry->Elute Evaporate Evaporation (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols for Atrazine Mercapturate Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the sample preparation and analysis of atrazine mercapturate, a key metabolite of the herbicide atrazine, in soil matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Atrazine is a widely used herbicide that can undergo various degradation pathways in the soil, leading to the formation of several metabolites. This compound is formed through the conjugation of atrazine with glutathione, a process that can be mediated by microbial glutathione S-transferases in the soil. Accurate quantification of this compound is crucial for understanding the fate and potential long-term impact of atrazine in the environment. This document outlines a comprehensive protocol for the extraction, cleanup, and analysis of this compound in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Soil Sample Collection and Preparation

Proper sample collection and preparation are critical for obtaining accurate and reproducible results.

Materials:

  • Shovel or soil auger

  • Stainless steel bowls or trays

  • Sieve (2 mm mesh)

  • Mortar and pestle or grinder

  • Freeze-dryer (optional)

  • Analytical balance

Protocol:

  • Sample Collection: Collect soil samples from the desired depth using a shovel or soil auger. F[1]or representative sampling, collect multiple subsamples from the target area and combine them to form a composite sample. 2[1]. Sample Homogenization: Air-dry the soil samples at room temperature or freeze-dry them. O[2]nce dried, remove any large debris such as rocks and plant material. Homogenize the soil by passing it through a 2 mm sieve. F[2]or a finer consistency, gently grind the sieved soil using a mortar and pestle.

  • Storage: Store the homogenized soil samples in airtight containers at -20°C until extraction to minimize microbial degradation of the analyte.

Extraction of this compound

This protocol utilizes an accelerated solvent extraction method, which is effective for extracting a broad range of pesticide residues from soil.

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Centrifuge tubes (50 mL, polypropylene)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Glass fiber filters (0.45 µm)

Protocol:

  • Extraction Solvent Preparation: Prepare an extraction solvent of 90:10 (v/v) acetonitrile:water with 0.1% formic acid.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. [3] * Add 20 mL of the extraction solvent to the tube.

    • Cap the tube and shake it vigorously on a mechanical shaker for 1 hour at room temperature. A[4]lternatively, vortex the sample for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant. 4[3]. Collection of Supernatant: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction: To ensure maximum recovery, repeat the extraction process (steps 2.2.2 to 2.2.4) on the soil pellet with another 20 mL of the extraction solvent. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm glass fiber filter to remove any remaining particulate matter.

Solid-Phase Extraction (SPE) Cleanup

A cleanup step is essential to remove co-extracted matrix components that can interfere with the LC-MS/MS analysis. A mixed-mode cation exchange (MCX) SPE cartridge is recommended for the effective cleanup of atrazine metabolites.

[5]Materials:

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • Cartridge Conditioning:

    • Condition the MCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the filtered soil extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Follow with a wash of 5 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 10 mL of a 95:5 (v/v) methanol:ammonium hydroxide solution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard. For atrazine, common transitions are monitored, and similar principles apply to its metabolites.

  • Collision Energy and other MS parameters: Optimize these parameters for the specific instrument and analyte.

Data Presentation

Quantitative data for method performance should be systematically collected and presented. The following table summarizes typical recovery data for atrazine and its metabolites from soil, which can be used as a reference. Note that specific recovery data for this compound in soil is not widely available, and these values serve as an estimate of expected performance.

CompoundSpiking Level (µg/kg)Extraction MethodAnalytical MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Atrazine0.1, 0.5, 1.0Acetone/DichloromethaneLC-MS/MS>757.3 - 9.5
Desethylatrazine (DEA)0.1, 0.5, 1.0Acetone/DichloromethaneLC-MS/MS>757.3 - 9.5
Deisopropylatrazine (DIA)0.1, 0.5, 1.0Acetone/DichloromethaneLC-MS/MS>757.3 - 9.5
Hydroxyatrazine (HYA)0.1, 0.5, 1.0Acetone/DichloromethaneLC-MS/MS>757.3 - 9.5
Atrazine10 - 1000Methanol/Water ShakerGC>80<15
Atrazine Metabolites10 - 1000Acetonitrile/Water SonicationGC>60<20

Mandatory Visualizations

Formation Pathway of this compound in Soil

The following diagram illustrates the key degradation pathways of atrazine in soil, leading to the formation of this compound.

Atrazine_Degradation Atrazine Atrazine Dealkylation N-Dealkylation (Microbial) Atrazine->Dealkylation Hydrolysis Hydrolysis (Chemical/Microbial) Atrazine->Hydrolysis Glutathione_Conj Glutathione Conjugation (Microbial GST) Atrazine->Glutathione_Conj DEA Desethylatrazine (DEA) Dealkylation->DEA DIA Deisopropylatrazine (DIA) Dealkylation->DIA HYA Hydroxyatrazine (HYA) Hydrolysis->HYA Mercapturate This compound Glutathione_Conj->Mercapturate

Caption: Atrazine degradation pathways in soil.

Experimental Workflow for this compound Analysis

The diagram below outlines the complete experimental workflow from soil sample preparation to final analysis.

Workflow Start Soil Sample Collection Prep Drying, Sieving (2mm), and Homogenization Start->Prep Extraction Accelerated Solvent Extraction (90:10 ACN:H2O + 0.1% Formic Acid) Prep->Extraction Centrifuge Centrifugation and Supernatant Collection Extraction->Centrifuge Cleanup Solid-Phase Extraction (SPE) Cleanup (Mixed-Mode Cation Exchange) Centrifuge->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis End Data Interpretation Analysis->End

Caption: Sample preparation and analysis workflow.

References

Application Note: Quantitative Analysis of Atrazine Mercapturate in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Atrazine, a widely used herbicide, is metabolized in the human body into several byproducts. Atrazine mercapturate (ATZM) is a specific urinary metabolite that serves as an unambiguous biomarker for confirming exposure to atrazine.[1] Accurate and sensitive quantification of this metabolite in biological matrices like plasma is crucial for human biomonitoring, exposure assessment, and pharmacokinetic studies.[2][3] This application note details a robust analytical method for the determination of this compound in human plasma using solid-phase extraction (SPE) for sample clean-up followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The method is designed to be selective, sensitive, and suitable for large-scale analysis.[4]

Principle The analytical method involves the isolation of this compound from human plasma using solid-phase extraction. An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., d5-Atrazine), is added to the sample prior to extraction to correct for matrix effects and variations in recovery.[5][6] Following sample clean-up and concentration, the extract is analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.[5]

Experimental Protocol

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade or higher)

  • Reagents: Formic Acid or Acetic Acid, Ammonium Acetate

  • Standards: this compound analytical standard, Deuterated Atrazine (d5-AT) or other suitable internal standard

  • SPE Cartridges: C18 SPE cartridges (e.g., 200 mg, 3 mL) or mixed-mode cation exchange (MCX) cartridges have been shown to be effective.[5][6]

  • Equipment: Centrifuge, SPE vacuum manifold, Nitrogen evaporator, LC-MS/MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source).[7]

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., 1 mg/mL) in methanol. Store at -20°C.[5]

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in a suitable solvent mixture (e.g., 85:15 v/v 0.1% acetic acid:acetonitrile).[5]

  • Plasma Sample Preparation:

    • Thaw human plasma samples at room temperature.

    • Centrifuge the samples to pellet any precipitates (e.g., at 12,000 x g for 20 min at 4°C).[5]

    • In a clean tube, pipette 0.5 mL of the plasma supernatant.

    • Spike with the internal standard solution.

    • Proceed to Solid-Phase Extraction.

3. Solid-Phase Extraction (SPE) Procedure This protocol is adapted from methods used for similar matrices.[5]

  • Conditioning: Condition the C18 SPE cartridge by passing 2.0 mL of methanol followed by 2.0 mL of deionized water.

  • Loading: Slowly load the prepared plasma sample onto the conditioned cartridge at a flow rate of approximately 0.5 mL/min.

  • Washing: Wash the cartridge three times with 2.0 mL of water to remove interfering substances.

  • Elution: Elute the this compound and internal standard from the cartridge using 4.0 mL of an appropriate organic solvent mixture (e.g., 80:20 v/v acetonitrile:methanol).

  • Dry-down and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the final residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.[5]

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Zorbax SB-Aq (2.1 × 100 mm, 1.8 µm) or equivalent reverse-phase column.[5]

    • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Elution:

      • Start at 15% B for 4 min.

      • Increase to 85% B over 1 min.

      • Hold at 85% B for 4 min.

      • Return to 15% B in 1 min and hold for 5 min for re-equilibration.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 25°C.[5]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[5]

    • Capillary Voltage: 4000 V.[5]

    • Dry Gas Temperature: 300°C.[5]

    • Nebulizer Pressure: 15 psi.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Method Performance and Quantitative Data

The performance of analytical methods for this compound and related metabolites has been evaluated in various biological matrices. The following table summarizes typical performance characteristics reported in the literature, which can be expected from a well-optimized method.

ParameterMatrixValueReference
Limit of Detection (LOD) Human Seminal Plasma150–210 pg/mL[5]
Urine0.03–2.80 ng/mL[4]
Urine0.2 ng/mL[1]
Limit of Quantification (LOQ) Human Seminal Plasma500–700 pg/mL[5]
Urine0.05 ng/mL[6]
Linear Range Human Seminal Plasma10–240 ng/mL[5]
UrineLOD to 40 ng/mL[4]
Recovery Human Seminal Plasma (EH-SPE)~90%[5]
Urine (MCX SPE)82%[6]
Urine (Online SPE)67-102%[4]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Human Plasma Sample (0.5 mL) spike 2. Spike with Internal Standard sample->spike spe 3. Solid-Phase Extraction (SPE) Condition -> Load -> Wash -> Elute spike->spe dry 4. Evaporate Eluate to Dryness spe->dry recon 5. Reconstitute in Mobile Phase dry->recon lcms 6. LC-MS/MS Analysis (Reverse-Phase C18, ESI+, MRM) recon->lcms process 7. Peak Integration & Quantification (Calibration Curve) lcms->process report 8. Report Concentration (ng/mL) process->report

Caption: Analytical workflow for this compound in human plasma.

Conclusion The described LC-MS/MS method provides a selective and sensitive protocol for the quantification of this compound in human plasma. The use of solid-phase extraction ensures effective sample clean-up, minimizing matrix interference and improving method robustness. This application note serves as a comprehensive guide for researchers in environmental health and toxicology to accurately assess human exposure to atrazine.

References

Application Notes and Protocols for a Sensitive Immunoassay for Atrazine Mercapturate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine, a widely used herbicide, and its metabolites are of significant environmental and toxicological concern. Atrazine mercapturate is a key biomarker of atrazine exposure in humans, formed in the liver through glutathione conjugation and subsequent metabolism.[1] Accurate and sensitive detection of this compound in biological samples, such as urine, is crucial for assessing human exposure levels.[2][3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput method for quantifying this metabolite.[4]

This document provides detailed application notes and protocols for the development of a sensitive competitive ELISA for the detection of this compound. The described methods cover hapten synthesis, immunogen preparation, polyclonal antibody production, and a comprehensive ELISA procedure.

Atrazine Metabolism to this compound

Atrazine undergoes metabolism in the body, primarily in the liver, where it is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized through a series of enzymatic steps to form this compound, which is subsequently excreted in the urine.[1][5]

Atrazine_Metabolism Atrazine Atrazine Glutathione_Conjugate Atrazine-Glutathione Conjugate Atrazine->Glutathione_Conjugate  Glutathione  S-Transferase (GST) Glutamyl_and_Glycinyl_Removal Removal of Glutamyl and Glycinyl Residues Glutathione_Conjugate->Glutamyl_and_Glycinyl_Removal Cysteine_Conjugate Atrazine-Cysteine Conjugate Glutamyl_and_Glycinyl_Removal->Cysteine_Conjugate Acetylation N-acetylation Cysteine_Conjugate->Acetylation Atrazine_Mercapturate This compound (Excreted in Urine) Acetylation->Atrazine_Mercapturate

Figure 1: Metabolic pathway of atrazine to this compound.

Experimental Workflow for Immunoassay Development

The development of a competitive immunoassay for this compound involves several key stages, starting from the synthesis of a hapten, followed by the production of specific antibodies, and culminating in the optimization of the ELISA protocol.

Immunoassay_Workflow cluster_Hapten Hapten Synthesis & Conjugation cluster_Antibody Antibody Production cluster_ELISA ELISA Development Hapten_Synthesis 1. Hapten Synthesis (this compound Derivative) Immunogen_Prep 2. Immunogen Preparation (Hapten-BSA Conjugate) Hapten_Synthesis->Immunogen_Prep Coating_Antigen_Prep 3. Coating Antigen Preparation (Hapten-OVA Conjugate) Hapten_Synthesis->Coating_Antigen_Prep Immunization 4. Animal Immunization (e.g., Rabbits with Immunogen) Immunogen_Prep->Immunization Checkerboard_Titration 7. Checkerboard Titration (Optimize Coating Antigen and Antibody Conc.) Coating_Antigen_Prep->Checkerboard_Titration Serum_Collection 5. Antiserum Collection and Titer Determination Immunization->Serum_Collection Antibody_Purification 6. (Optional) Antibody Purification Serum_Collection->Antibody_Purification Serum_Collection->Checkerboard_Titration Antibody_Purification->Checkerboard_Titration Standard_Curve 8. Standard Curve Generation Checkerboard_Titration->Standard_Curve Assay_Validation 9. Assay Validation (Specificity, Sensitivity, Reproducibility) Standard_Curve->Assay_Validation

Figure 2: Experimental workflow for this compound immunoassay development.

Experimental Protocols

Hapten Synthesis: Mercaptopropanoic Acid Derivative of Atrazine (MPAD)

This protocol describes the synthesis of a mercaptopropanoic acid derivative of atrazine to introduce a carboxyl group for conjugation to carrier proteins.[6][7]

Materials:

  • Atrazine (technical grade)

  • 3-Mercaptopropanoic acid

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 6 N

  • Sodium bicarbonate (NaHCO3)

  • Chloroform

  • Nitrogen gas

  • Thin-layer chromatography (TLC) supplies (e.g., silica gel plates)

  • Solvent system for TLC: n-hexane: ethyl acetate: acetic acid (50:45:5, v/v/v)

Procedure:

  • In a round-bottom flask, dissolve 5.01 mmol of atrazine in a suitable solvent.

  • Add a solution of 5.4 mmol of 3-mercaptopropanoic acid and 10.8 mmol of KOH.

  • Reflux the mixture under a nitrogen atmosphere for 5 hours, or until a white solid forms and the reaction is complete as monitored by TLC.[6]

  • After cooling, take up the residue in 25 mL of 5% NaHCO3 solution.

  • Wash the aqueous solution three times with 10 mL of chloroform to remove unreacted atrazine.

  • Acidify the aqueous layer to pH 2.0 with 6 N HCl to precipitate the MPAD hapten.

  • Collect the white solid precipitate by filtration, wash with distilled water, and dry thoroughly.

Preparation of Immunogen (Hapten-BSA Conjugate) and Coating Antigen (Hapten-OVA Conjugate)

This protocol utilizes the active ester method to conjugate the hapten (MPAD) to bovine serum albumin (BSA) for immunization and to ovalbumin (OVA) for use as a coating antigen in the ELISA.[6][8]

Materials:

  • Mercaptopropanoic acid derivative of atrazine (MPAD)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), dry

  • Bovine serum albumin (BSA)

  • Ovalbumin (OVA)

  • Phosphate-buffered saline (PBS), 50 mmol, pH 7.4

  • Dialysis tubing

Procedure:

  • In a small glass vial, dissolve 0.2 mmol of MPAD, 0.2 mmol of NHS, and 0.22 mmol of DCC in dry DMF.

  • Stir the mixture for 3.5 hours at room temperature to form the active ester.

  • Centrifuge the mixture at 3000 x g to pellet the dicyclohexylurea byproduct.

  • Slowly add the supernatant containing the activated hapten to a solution of 30 mg of BSA (for immunogen) or OVA (for coating antigen) in a suitable buffer, while vigorously stirring.

  • Continue stirring gently at 4°C for 22 hours.

  • Dialyze the conjugate solution extensively against 50 mmol PBS (pH 7.4) at 4°C with several buffer changes to remove unconjugated hapten and reaction byproducts.

  • Lyophilize the dialyzed conjugate and store at -20°C.

Polyclonal Antibody Production in Rabbits

This protocol outlines a general procedure for producing polyclonal antibodies against the this compound hapten. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

Materials:

  • Hapten-BSA conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile saline

  • New Zealand white rabbits (2.5-3.0 kg)[9]

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect a pre-immune blood sample from each rabbit.

  • Primary Immunization:

    • Prepare an emulsion of the immunogen by mixing the Hapten-BSA conjugate (e.g., 50-1000 µg per rabbit) with an equal volume of Freund's Complete Adjuvant (FCA).[9]

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.[10]

  • Booster Injections:

    • Administer booster injections every 2-4 weeks.[11][12]

    • For booster injections, emulsify the immunogen (half the primary dose) with Freund's Incomplete Adjuvant (FIA).

  • Test Bleeds and Titer Determination:

    • Collect small blood samples (test bleeds) 7-10 days after each booster injection.[9]

    • Determine the antibody titer of the serum using an indirect ELISA with the Hapten-OVA coating antigen.

  • Serum Collection:

    • Once a high antibody titer is achieved, collect a larger volume of blood.

    • Allow the blood to clot and centrifuge to separate the antiserum.

    • Store the antiserum in aliquots at -20°C or -80°C.

Competitive ELISA Protocol for this compound

This protocol describes a competitive indirect ELISA for the quantification of this compound in samples.

Materials and Buffers:

  • Coating Buffer: 50 mmol Carbonate-bicarbonate buffer, pH 9.6.[6]

  • Wash Buffer: PBS containing 0.05% Tween-20 (PBST).[6]

  • Blocking Buffer: PBST containing 5% non-fat dry milk.[6]

  • Assay Buffer: 50 mmol PBS, pH 7.4.[6]

  • Hapten-OVA conjugate (coating antigen)

  • Rabbit anti-atrazine mercapturate antiserum

  • Goat anti-rabbit IgG-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • This compound standard

  • 96-well microtiter plates

Procedure:

  • Coating:

    • Dilute the Hapten-OVA conjugate to an optimal concentration (determined by checkerboard titration, typically 1-10 µg/mL) in coating buffer.[13]

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • In a separate plate or tubes, prepare serial dilutions of the this compound standard and the unknown samples in assay buffer.

    • Add 50 µL of each standard or sample to the corresponding wells of the coated plate.

    • Immediately add 50 µL of the diluted anti-atrazine mercapturate antiserum (at the optimal dilution determined by checkerboard titration) to each well.

    • Incubate for 1-2 hours at room temperature.[6]

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted goat anti-rabbit IgG-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping and Reading:

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Performance Characteristics of the this compound Immunoassay
ParameterValueReference
IC50 (50% Inhibition Concentration) ~0.5 ng/mL[14]
Limit of Detection (LOD) ~0.04 ng/mL[14]
Working Range 0.1 - 5.0 ng/mLEstimated
Antibody Type Polyclonal (Rabbit)[15]
Assay Format Competitive Indirect ELISA[14]
Table 2: Cross-Reactivity of the Immunoassay with Related Compounds
CompoundCross-Reactivity (%)Reference
Atrazine 100[14]
Propazine 81[14]
Simazine 6.9[14]
Ametryn 3.9[14]
Terbuthylazine 1[14]
Deethylatrazine 1.3[14]
Hydroxyatrazine 1.8[14]

Note: Cross-reactivity is calculated as (IC50 of atrazine / IC50 of competing compound) x 100.

Conclusion

The described protocols provide a comprehensive framework for the development of a sensitive and specific immunoassay for this compound. This assay can serve as a valuable tool for researchers and professionals in the fields of environmental monitoring, toxicology, and drug development for the assessment of human exposure to atrazine. The competitive ELISA format offers a robust and high-throughput method for the quantitative analysis of this important biomarker. Further optimization and validation of the assay should be performed according to the specific requirements of the intended application.

References

Application of QuEChERS for Atrazine Mercapturate Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine, a widely used herbicide, undergoes extensive metabolism in biological systems, leading to the formation of various metabolites. Atrazine mercapturate is a key urinary metabolite and serves as a crucial biomarker for assessing human exposure to atrazine. Accurate and efficient quantification of this compound in biological matrices is therefore essential for toxicological and epidemiological studies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined sample preparation technique, offers a promising alternative to traditional extraction methods for the analysis of pesticide residues and their metabolites. This document provides detailed application notes and a comprehensive protocol for the extraction of this compound from urine using a modified QuEChERS approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for optimizing extraction procedures.

PropertyValue
Molecular Formula C₁₃H₂₂N₆O₃S
Molecular Weight 342.4 g/mol
Solubility Soluble in Methanol and DMSO

Source: Cayman Chemical

Quantitative Data Summary

The following table summarizes the performance characteristics of an analytical method for this compound in urine. While this data was generated using an online solid-phase extraction method, it provides a benchmark for the expected performance of a validated QuEChERS protocol.

ParameterValueReference
Matrix Urine--INVALID-LINK--[1]
Analytical Method On-line SPE-HPLC-MS/MS--INVALID-LINK--[1]
Limit of Detection (LOD) 0.03 - 2.80 ng/mL--INVALID-LINK--[1]
Limit of Quantification (LOQ) Not explicitly stated for this compound, but the linear range starts from the LOD.--INVALID-LINK--[1]
Recovery 87% - 112% (relative recoveries)--INVALID-LINK--[1]
Precision (RSD) 4% - 20%--INVALID-LINK--[1]

A study by Ross and Filipov on the disposition of atrazine and its metabolites in mice using a QuEChERS-based method reported analyte recoveries from tissues to be typically ≥ 80%[2][3].

Experimental Protocols

This section outlines a detailed protocol for the extraction of this compound from urine samples using a modified QuEChERS method. This protocol is a composite based on established QuEChERS principles and findings related to atrazine metabolite analysis.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, Formic Acid

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary Secondary Amine (PSA), C18

  • Centrifuge Tubes: 50 mL and 15 mL polypropylene tubes

  • Syringe Filters: 0.22 µm PTFE or Nylon

QuEChERS Extraction and Cleanup Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Urine Sample (5 mL) in 50 mL tube Add_ACN 2. Add 10 mL Acetonitrile Sample->Add_ACN Vortex1 3. Vortex (1 min) Add_ACN->Vortex1 Add_Salts 4. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Vortex1->Add_Salts Vortex2 5. Vortex vigorously (1 min) Add_Salts->Vortex2 Centrifuge1 6. Centrifuge (5000 rpm, 5 min) Vortex2->Centrifuge1 Supernatant 7. Transfer 6 mL of Acetonitrile layer to 15 mL tube with d-SPE sorbents (PSA, C18, MgSO4) Centrifuge1->Supernatant Collect Supernatant Vortex3 8. Vortex (30 sec) Supernatant->Vortex3 Centrifuge2 9. Centrifuge (5000 rpm, 5 min) Vortex3->Centrifuge2 Final_Extract 10. Collect supernatant Centrifuge2->Final_Extract Collect Supernatant Filter 11. Filter (0.22 µm) Final_Extract->Filter LCMS 12. LC-MS/MS Analysis Filter->LCMS Atrazine_Metabolism Atrazine Atrazine Exposure Absorption Absorption into the body Atrazine->Absorption Metabolism Metabolism (primarily in the liver) Absorption->Metabolism GST Glutathione-S-transferase (GST) conjugation Metabolism->GST Atrazine_Glutathione Atrazine-glutathione conjugate GST->Atrazine_Glutathione Further_Metabolism Further metabolic processing Atrazine_Glutathione->Further_Metabolism Atrazine_Mercapturate This compound Further_Metabolism->Atrazine_Mercapturate Excretion Urinary Excretion Atrazine_Mercapturate->Excretion Biomarker Biomarker of Exposure Excretion->Biomarker

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Atrazine Mercapturate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atrazine is a widely used herbicide that has been detected in various environmental and biological matrices.[1][2][3] Its metabolite, atrazine mercapturate (AM), is a key biomarker for assessing human exposure to atrazine.[4][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and selective method for the unambiguous identification and quantification of this compound in complex biological samples such as urine.[6][7] This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, suitable for researchers in environmental science, toxicology, and drug metabolism.

Atrazine is metabolized in mammals through N-dealkylation and conjugation with glutathione, which is further processed to a mercapturic acid derivative.[1][2] The resulting this compound is excreted in urine and serves as a specific biomarker of atrazine exposure.[4][5] Accurate measurement of this metabolite is crucial for human biomonitoring studies.

Instrumentation and Materials
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Chemicals and Reagents:

    • This compound analytical standard

    • Stable isotope-labeled internal standard (e.g., Atrazine-d5 mercapturate)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or MCX)[8][9]

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.05 to 100 ng/mL).[8][10]

  • Prepare a stock solution of the internal standard (IS) and spike it into all standards and samples at a constant concentration.

1.2. Urine Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for urinary metabolite analysis.[8][10][11]

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.

  • Take a 1 mL aliquot of the supernatant and add the internal standard.

  • Acidify the sample to approximately pH 2 with formic acid.[5]

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of ultrapure water.

  • Sample Loading:

    • Load the prepared urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-HRMS Analysis

2.1. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B (re-equilibration)

2.2. High-Resolution Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS

  • Full Scan Range: m/z 100-500

  • Resolution: > 60,000 FWHM

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Optimized for the fragmentation of this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance metrics for the analysis of this compound by LC-MS methods.

ParameterValueReference
Limit of Detection (LOD) 0.03 - 0.2 ng/mL[5][10][12]
Limit of Quantification (LOQ) 0.05 - 0.1 ng/mL[3][8][9]
Linear Range 0.05 - 100 ng/mL[10]
Recovery 82% - 112%[8][10]
Precision (RSD) 4% - 20%[10]

Note: These values can vary depending on the specific instrumentation, matrix, and protocol used.

Mass Spectrometric Data
  • This compound (C₁₃H₂₂N₆O₃S):

    • Monoisotopic Mass: 342.1525 g/mol

    • Observed [M+H]⁺: The exact mass of the protonated molecule should be measured with high accuracy (< 5 ppm).

  • Key MS/MS Fragments: Fragmentation of the [M+H]⁺ ion will yield characteristic product ions that can be used for confirmation. These typically arise from the cleavage of the side chains and the triazine ring.

Visualizations

Atrazine Metabolism to Mercapturate

Atrazine Atrazine Glutathione_Conjugate Atrazine-Glutathione Conjugate Atrazine->Glutathione_Conjugate Glutathione S-transferase Mercapturate This compound Glutathione_Conjugate->Mercapturate Further Metabolism

Caption: Metabolic pathway of atrazine to this compound.

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Acidify Acidify Sample Spike_IS->Acidify SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Acidify->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation HRMS_Detection HRMS Detection (ESI+, Full Scan, dd-MS2) LC_Separation->HRMS_Detection Peak_Integration Peak Integration HRMS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Confirmation Confirmation by Accurate Mass & MS/MS Quantification->Confirmation

Caption: Workflow for urinary this compound analysis.

Conclusion

The described LC-HRMS method provides a robust and sensitive approach for the identification and quantification of this compound in urine. The high resolution and mass accuracy of the mass spectrometer ensure confident identification, while the chromatographic separation and SPE cleanup minimize matrix effects, allowing for reliable quantification at low levels. This protocol is a valuable tool for researchers and professionals involved in human exposure assessment and toxicological studies of atrazine.

References

Application Note: High-Accuracy Quantification of Atrazine Mercapturate in Biological Matrices Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrazine, a widely used herbicide, undergoes metabolic transformation in the body, leading to various byproducts. Atrazine mercapturate (AM) is a specific urinary metabolite formed through glutathione conjugation, making it an unambiguous biomarker for assessing human exposure to atrazine.[1][2] Accurate and precise quantification of AM is crucial for toxicological studies, human biomonitoring, and understanding the pharmacokinetics of atrazine.[2][3] Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and selectivity by correcting for matrix effects and variations in sample preparation.[4][5] This method involves spiking the sample with a known amount of a stable, isotopically labeled internal standard of this compound. Since the labeled standard is chemically identical to the native analyte, it co-elutes and experiences the same ionization efficiency, allowing for highly accurate quantification based on the ratio of the native to labeled ions.[6]

Metabolic Pathway of Atrazine to this compound

Atrazine is metabolized in mammals primarily through two pathways: N-dealkylation and conjugation with glutathione (GSH).[3][7] The formation of this compound begins with the enzymatic conjugation of atrazine with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then sequentially processed by peptidases to ultimately form the mercapturic acid derivative, which is then excreted in urine.[1][3]

Atrazine Metabolism cluster_0 Metabolic Pathway Atrazine Atrazine GSH_Conj Atrazine-Glutathione Conjugate Atrazine->GSH_Conj Glutathione S-Transferase (GST) Mercapturate This compound (AM) GSH_Conj->Mercapturate Peptidase Metabolism

Caption: Metabolic conversion of Atrazine to this compound.

Experimental Protocol

This protocol outlines a method for the quantification of this compound in urine using online Solid-Phase Extraction (SPE) coupled with LC-MS/MS and isotope dilution.

1. Reagents and Materials

  • This compound analytical standard

  • Isotopically labeled this compound internal standard (e.g., ¹³C₃-Atrazine Mercapturate)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Control urine samples

  • SPE cartridges (e.g., Oasis HLB)[6]

  • Autosampler vials

2. Preparation of Standards and Quality Controls

  • Prepare individual stock solutions of native and isotopically labeled AM in methanol (e.g., 100 µg/mL).

  • Create a series of working calibration standards by serially diluting the native AM stock solution in control urine to achieve a desired concentration range (e.g., 0.05 to 100 ng/mL).

  • Prepare a working internal standard (IS) solution by diluting the labeled AM stock solution in HPLC-grade water to a fixed concentration (e.g., 25 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range using a separate stock solution from the calibrators.

3. Sample Preparation

  • Thaw urine samples and standards to room temperature and vortex to mix.

  • Transfer 500 µL of each urine sample, calibrator, and QC into separate autosampler vials.

  • Add 500 µL of the working IS solution to each vial.

  • Vortex each vial thoroughly to ensure complete mixing.

  • Load the vials onto the autosampler for analysis.

4. Instrumental Analysis: Online SPE-LC-MS/MS

  • Online SPE:

    • Loading Pump: Water with 0.1% formic acid.

    • Elution Pump: Acetonitrile with 0.1% formic acid.

    • Cartridge: Oasis HLB or equivalent.[6]

    • Procedure: The sample is loaded onto the SPE cartridge, washed with the loading pump solvent to remove interferences, and then the retained analytes are eluted onto the analytical column by the elution pump.

  • LC Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-45°C.[8]

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for both native and labeled this compound. For example:

      • This compound: m/z 343.1 → 214.1

      • ¹³C₃-Atrazine Mercapturate: m/z 346.1 → 217.1

    • Optimize cone voltage and collision energy for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for the native AM and the labeled IS for each sample, calibrator, and QC.

  • Calculate the ratio of the native analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of AM in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow cluster_1 Isotope Dilution LC-MS/MS Workflow Sample Urine Sample Collection Spike Spike with Isotopically Labeled Internal Standard Sample->Spike SPE Online Solid-Phase Extraction (SPE) Spike->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification (Ratio of Native to Labeled Analyte) MS->Quant

Caption: Workflow for this compound analysis by isotope dilution.

Method Performance Characteristics

The performance of the isotope dilution LC-MS/MS method for this compound is characterized by its high sensitivity, precision, and accuracy. The data presented below is a summary of typical validation parameters reported in the literature.[4][6]

ParameterTypical Performance ValueReference
Linearity (R²) > 0.999[4]
Limit of Detection (LOD) 0.03 - 2.80 ng/mL[4]
Limit of Quantification (LOQ) 0.05 ng/mL[6]
Linear Range LOD to 40 ng/mL[4]
Relative Recovery (%) 87 - 112%[4]
Precision (RSD %) 4 - 20%[4]

The isotope dilution LC-MS/MS method provides a robust, sensitive, and highly accurate platform for the quantification of this compound in biological samples like urine. The use of an isotopically labeled internal standard effectively mitigates matrix effects and procedural variability, ensuring data of the highest quality for exposure assessment and toxicological research. The online SPE component streamlines the workflow, making it suitable for large-scale sample analyses.[4]

References

Application Notes and Protocols for the Analysis of Atrazine Mercapturate in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine, a widely used herbicide, undergoes detoxification in tolerant plant species primarily through conjugation with glutathione (GSH), a reaction catalyzed by the enzyme Glutathione S-transferase (GST).[1][2] This process leads to the formation of atrazine-glutathione, which is subsequently metabolized to atrazine mercapturate. The analysis of this compound in plant tissues is crucial for understanding the mechanisms of herbicide resistance, assessing metabolic fate, and ensuring food safety. This document provides a detailed protocol for the extraction and quantification of this compound in plant tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Atrazine Detoxification Pathway in Plants

In tolerant plants, atrazine is rendered non-toxic through a multi-step enzymatic process. The initial and key step is the conjugation of atrazine with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[1][2] This reaction is mediated by Glutathione S-transferases (GSTs). The resulting atrazine-glutathione conjugate is then sequentially broken down by peptidases to form γ-glutamylcysteine, cysteine, and finally the stable this compound conjugate, which is often sequestered into the vacuole.[2]

Atrazine Detoxification Pathway Atrazine Atrazine Atrazine_Glutathione Atrazine-Glutathione Conjugate Atrazine->Atrazine_Glutathione Glutathione S-transferase (GST) + Glutathione (GSH) Atrazine_Cysteine Atrazine-Cysteine Conjugate Atrazine_Glutathione->Atrazine_Cysteine γ-Glutamyltranspeptidase Carboxypeptidase Atrazine_Mercapturate This compound Atrazine_Cysteine->Atrazine_Mercapturate N-acetyltransferase Experimental Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenization of Plant Tissue Extraction 2. Acetonitrile Extraction + Salting Out Homogenization->Extraction dSPE 3. Dispersive SPE (PSA, C18, MgSO4) Extraction->dSPE Analysis 4. LC-MS/MS Analysis dSPE->Analysis Analytical Logic Sample Plant Tissue Sample Extraction QuEChERS Extraction Sample->Extraction Homogenization Cleanup d-SPE Cleanup Extraction->Cleanup Isolate Analyte LC_Separation LC Separation Cleanup->LC_Separation Remove Interferences MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Chromatographic Resolution Quantification Quantification MS_Detection->Quantification Selective Detection

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Atrazine Mercapturate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of atrazine mercapturate. It is intended for researchers, scientists, and drug development professionals working with complex biological matrices such as urine and plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting, non-target components from the sample matrix (e.g., urine, plasma).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative results.[3][4] The "matrix" refers to all components within the sample other than the analyte of interest, such as salts, urea, proteins, and lipids.[3] These co-extracted components can interfere with the desolvation and ionization of this compound in the mass spectrometer's ion source.[1]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: You can quantitatively assess matrix effects by calculating the Matrix Factor (MF). This is typically done by comparing the peak response of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the response of the analyte in a neat solvent standard at the same concentration.

The formula is:

  • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solvent)

A value of MF = 1 indicates no matrix effect. A value of MF < 1 indicates ion suppression. A value of MF > 1 indicates ion enhancement.

A qualitative method, known as post-column infusion, can identify retention time regions where matrix effects are most pronounced.[5][6]

Q3: What are the primary strategies to manage or overcome matrix effects for this analysis?

A3: There are two main approaches: minimizing the matrix effect and compensating for it.

  • Minimization Strategies aim to reduce the interfering components that reach the detector. This includes:

    • Effective Sample Preparation: Using techniques like Solid-Phase Extraction (SPE) to clean the sample.[7][8]

    • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[9]

    • Sample Dilution: A straightforward approach to reduce the concentration of interfering compounds.[6]

  • Compensation Strategies are used when matrix effects cannot be eliminated. This includes:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to mimic the effect seen in the samples.[4][10]

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective method, where a labeled version of the analyte (e.g., Atrazine-d5) is added to each sample to correct for variations in signal response.[11][12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solutions
Poor Sensitivity / Low Signal Ion Suppression: High concentrations of co-eluting matrix components (salts, urea) are suppressing the ionization of this compound.[4]1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) protocol. For urinary analysis, Oasis HLB or MCX cartridges are effective.[7] See Experimental Protocol 1 for a detailed SPE method. 2. Dilute the Sample: Diluting the urine sample or the final extract can significantly reduce the concentration of interfering matrix components.[7] 3. Optimize Chromatography: Modify the LC gradient to better resolve this compound from early-eluting, polar matrix components.[9]
Inaccurate & Irreproducible Results Variable Matrix Effects: The composition of the matrix varies from sample to sample, leading to inconsistent signal suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. Add a known concentration of a SIL-IS, such as Atrazine-d5, to all samples, calibrators, and QCs before sample preparation.[11][14] The SIL-IS co-elutes and experiences the same matrix effects, allowing for reliable correction. 2. Use Matrix-Matched Calibrants: If a SIL-IS is not available, prepare calibration standards in a pooled blank urine matrix. This ensures that calibrants and samples experience similar matrix effects.[4] See Experimental Protocol 2 .
Artificially High Quantification Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound.[2]1. Implement Matrix-Matched Calibration: This will ensure the enhancement effect is consistent between standards and samples, leading to accurate quantification.[3][10] 2. Refine Sample Preparation: More selective sample cleanup can help remove the components causing enhancement.
False Positives or Interfering Peaks Matrix Interference: A component in the matrix has the same precursor and product ion transition as this compound.[1]1. Select More Specific MRM Transitions: If possible, identify and use alternative, more specific MRM transitions for quantification and qualification. 2. Improve Chromatographic Separation: Adjust the LC method to resolve the interfering peak from the this compound peak. 3. Consider High-Resolution MS (HRMS): HRMS provides increased mass selectivity, which can often resolve interferences that triple quadrupole instruments cannot.[15]

Data Presentation

Table 1: Comparison of Strategies to Overcome Matrix Effects

StrategyPrincipleProsConsApplicability for this compound
Sample Dilution Reduces the concentration of all matrix components.Simple, fast, and inexpensive.May reduce analyte concentration below the limit of quantification (LOQ).[6]Effective for high-concentration samples (>20 ng/mL in urine).[7]
Solid-Phase Extraction (SPE) Selectively isolates the analyte while removing interfering compounds.Significantly reduces matrix effects; can concentrate the analyte.More time-consuming and costly; requires method development.Highly recommended. Oasis HLB and MCX sorbents show good recovery.[7]
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a blank matrix.Effective at correcting for consistent matrix effects; widely used.[10]Requires a reliable source of blank matrix; does not correct for sample-to-sample variability.[1]Good option when a SIL-IS is unavailable.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled analog of the analyte is added to samples to correct for signal variation.The "gold standard" for compensation; corrects for sample-specific matrix effects and extraction variability.[12]Labeled standards can be expensive.Highly recommended for achieving the best accuracy and precision. Atrazine-d5 is commonly used.[11][16]

Experimental Protocols

Experimental Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is adapted from methods developed for atrazine metabolites in urine.[7][8]

Materials:

  • Oasis HLB or MCX SPE Cartridges

  • Urine sample (pre-treated with β-glucuronidase if necessary)

  • Stable Isotope-Labeled Internal Standard (e.g., Atrazine-d5)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Elution Solvent (e.g., 90:10 Methanol:Water with 0.1% formic acid)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: Thaw urine samples and centrifuge to remove particulates.

  • Spiking: To 1 mL of urine, add the SIL-IS solution. Vortex briefly.

  • Cartridge Conditioning:

    • Pass 2 mL of Methanol through the SPE cartridge.

    • Pass 2 mL of LC-MS grade Water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the 1 mL pre-treated urine sample onto the cartridge. Apply a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 5% Methanol in Water to remove polar interferences like salts and urea.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute this compound with 2 mL of the Elution Solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Experimental Protocol 2: Preparation of Matrix-Matched Calibration Standards

Materials:

  • Blank Matrix: A pooled batch of urine from donors with no known exposure to atrazine, pre-screened to be free of the analyte.

  • Analyte Stock Solution: A certified standard of this compound.

  • LC-MS grade solvents (e.g., Acetonitrile, Water).

Procedure:

  • Prepare Blank Matrix Extract: Process the pooled blank urine using the exact same extraction procedure (e.g., SPE Protocol 1) as the unknown samples. This resulting clean extract is your "matrix-matched solvent".

  • Prepare Working Stock Solutions: Prepare a series of working stock solutions of this compound at different concentrations by serially diluting the primary stock solution in a suitable solvent (e.g., methanol).

  • Create Calibration Curve:

    • Aliquot the blank matrix extract into a series of autosampler vials (e.g., 90 µL per vial).

    • Spike each vial with a small volume (e.g., 10 µL) of a different working stock solution to create a calibration curve covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).[16][17]

    • Include a "zero" standard (blank matrix extract spiked with solvent only).

  • Analysis: Analyze the matrix-matched calibrants alongside the processed unknown samples in the same LC-MS/MS sequence.

Visualizations

G cluster_problem Problem Identification cluster_solutions Solution Implementation cluster_calibration Calibration Options cluster_validation Validation start Inconsistent Results / Poor Sensitivity in this compound Analysis assess Assess Matrix Effect (Post-Extraction Spike vs. Neat Solvent) start->assess cleanup Optimize Sample Cleanup (e.g., SPE Protocol) assess->cleanup High Matrix Effect (>20% suppression/enhancement) calibration Refine Calibration Strategy assess->calibration Low/Acceptable Matrix Effect dilution Implement Sample Dilution cleanup->dilution Matrix Effect Still Present dilution->calibration Sensitivity is Adequate matrix_matched Matrix-Matched Calibrants calibration->matrix_matched sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) calibration->sil_is validate Validate Method (Accuracy, Precision, LOQ) matrix_matched->validate sil_is->validate Preferred Path end Routine Analysis validate->end Method Validated

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.

G start Start: Quantify Matrix Effect (ME) me_low ME < 20% (Low/Acceptable) start->me_low ME is low me_high ME > 20% (Significant Suppression/Enhancement) start->me_high ME is high solvent_cal Use Solvent-Based Calibration me_low->solvent_cal is_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? me_high->is_available use_is Use SIL-IS for Calibration (Most Accurate Method) is_available->use_is Yes matrix_match Use Matrix-Matched Calibration is_available->matrix_match No

Caption: Decision tree for selecting the appropriate calibration strategy.

References

Technical Support Center: Enhancing Atrazine Mercapturate Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of atrazine mercapturate detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound?

The most common and sensitive methods for detecting this compound, a major metabolite of the herbicide atrazine, are Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS, particularly with online solid-phase extraction (SPE), offers high sensitivity and is suitable for analyzing urine samples.[2][3] Enzyme-Linked Immunosorbent Assay (ELISA) is another method used for detection; however, it can be less sensitive due to matrix effects and cross-reactivity.[4]

Q2: How can I significantly improve the sensitivity of my this compound detection?

Improving the sensitivity of this compound detection often involves optimizing the sample preparation process. The use of solid-phase extraction (SPE) can lead to a tenfold improvement in sensitivity, especially for ELISA, by removing interfering substances from the urine matrix.[2][5] For LC-MS/MS methods, online SPE with materials like Oasis HLB has been shown to enhance sensitivity.[2][5]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in urine?

The limits of detection and quantification can vary based on the specific method and instrumentation. A novel LC-MS method utilizing online SPE has demonstrated a limit of quantification of 0.05 ng/mL.[2][5] Another online SPE-HPLC-MS/MS method reported LODs ranging from 0.03 to 2.80 ng/mL for atrazine and its metabolites.[3] In contrast, some ELISA methods have a higher LOD of 1.16 µg/L.[4]

Q4: Is measuring only this compound sufficient for assessing atrazine exposure?

While this compound is a key biomarker, studies suggest that measuring multiple atrazine metabolites may be necessary for an accurate assessment of exposure.[6] The urinary metabolite profile can vary significantly among individuals and exposure scenarios.[6] Diaminochlorotriazine (DACT) and desethylatrazine have been identified as other important metabolites to consider for a comprehensive evaluation.[6]

Troubleshooting Guides

Issue: Poor Sensitivity and High Background Noise in LC-MS/MS

Possible Cause: Matrix effects from complex biological samples like urine can suppress the analyte signal and increase background noise.

Solution:

  • Optimize Solid-Phase Extraction (SPE): Implement or refine an SPE cleanup step. Different sorbents can be tested to find the most effective one for removing interferences. For example, the mixed-mode MCX SPE has shown good recoveries for ELISA analysis.[2][5]

  • Online SPE: Utilize online SPE coupled with your LC-MS/MS system to automate the cleanup process and improve reproducibility.[2][5]

  • Chromatographic Separation: Adjust the HPLC gradient and mobile phase composition to better separate this compound from co-eluting matrix components.[7]

  • Mass Spectrometer Settings: Fine-tune the ion source parameters, such as spray voltage and gas flows, to maximize the signal-to-noise ratio for your target analyte.[7]

Issue: Low Analyte Recovery During Sample Preparation

Possible Cause: Suboptimal extraction conditions can lead to the loss of this compound during the sample preparation workflow.

Solution:

  • SPE Sorbent Selection: Ensure the chosen SPE sorbent is appropriate for the chemical properties of this compound. Both reverse-phase (e.g., Oasis HLB) and mixed-mode (e.g., Oasis MCX) sorbents have been used successfully.[2][5]

  • Elution Solvent Optimization: The composition and volume of the elution solvent are critical. Test different solvent mixtures to ensure complete elution of the analyte from the SPE cartridge.

  • pH Adjustment: The pH of the sample and loading buffers can influence the retention and elution of the analyte on the SPE sorbent. Optimize the pH to maximize recovery.

Quantitative Data Summary

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
LC-MS with online SPEUrine-0.05 ng/mL-[2][5]
Online SPE-HPLC-MS/MSUrine0.03 - 2.80 ng/mL-87-112%[3]
HPLC-MS/MSUrine0.026 µg/L--[4]
ELISAUrine1.16 µg/L--[4]

Experimental Protocols

Online Solid-Phase Extraction (SPE) LC-MS Method

This protocol is based on the improved method described by Koivunen et al. (2006).[2][5]

1. Sample Preparation:

  • Urine samples are centrifuged to remove particulate matter.

  • An internal standard (e.g., a stable isotope-labeled this compound) is added to the sample.

2. Online SPE-LC-MS/MS Analysis:

  • Online SPE: The prepared urine sample is injected onto an online SPE column (e.g., Oasis HLB) for extraction and preconcentration.

  • Column Switching: A column-switching valve is used to direct the flow, first loading the sample onto the SPE column and then eluting the trapped analytes onto the analytical HPLC column.

  • HPLC Separation: The analytes are separated on a reverse-phase HPLC column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an acid modifier (e.g., formic acid).

  • MS/MS Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample centrifuge Centrifugation urine_sample->centrifuge add_is Add Internal Standard centrifuge->add_is online_spe Online SPE add_is->online_spe Injection hplc HPLC Separation online_spe->hplc Elution msms MS/MS Detection hplc->msms data_analysis Data Analysis msms->data_analysis

Caption: Online SPE-LC-MS/MS workflow for this compound.

signaling_pathway cluster_factors Key Improvement Areas sensitivity Improved Sensitivity sample_cleanup Effective Sample Cleanup sample_cleanup->sensitivity instrument_optimization Instrument Optimization instrument_optimization->sensitivity method_selection Appropriate Method Selection method_selection->sensitivity

Caption: Key factors for enhancing detection sensitivity.

References

troubleshooting low recovery of atrazine mercapturate during SPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of atrazine mercapturate during solid-phase extraction (SPE). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the SPE of this compound, providing potential causes and actionable solutions.

Q1: My recovery of this compound is significantly low. What are the primary factors I should investigate?

A1: Low recovery is a common issue in SPE and can stem from several factors throughout the extraction process. The first step is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the flow-through, wash, and elution fractions. The most common culprits for low recovery are:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for effective retention of this compound.

  • Suboptimal Sample pH: The pH of the sample dictates the ionization state of this compound, which in turn affects its retention on the sorbent.

  • Ineffective Wash Step: The wash solvent may be too strong, causing premature elution of the analyte along with interferences.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.

Q2: Which SPE sorbent is recommended for this compound extraction?

A2: For the extraction of this compound, a mixed-mode cation exchange (MCX) sorbent, such as Waters Oasis MCX, is highly recommended. This type of sorbent offers a dual retention mechanism: reversed-phase interaction with the hydrophobic parts of the molecule and ion exchange with the ionized amine groups of the triazine ring. Studies have shown good recoveries of this compound using Oasis MCX cartridges.[1] For instance, one study reported an 82% recovery of this compound from spiked urine samples using Oasis MCX.[1] Other sorbents like Oasis HLB, Strata-X, and Strata X-C have also been reported to provide near-quantitative recoveries.

Q3: How does sample pH affect the recovery of this compound, and what is the optimal pH for sample loading?

A3: The pH of the sample is a critical parameter that influences the ionization state of this compound and, consequently, its retention on the SPE sorbent. This compound is an amphiprotic molecule containing a basic triazine ring (estimated pKa ~1.6-2.1) and an acidic carboxylic acid group from the N-acetylcysteine moiety (pKa ~3.1).[2][3][4]

To ensure efficient retention on a mixed-mode cation exchange sorbent like Oasis MCX, the basic triazine ring should be protonated (positively charged). Therefore, the sample should be acidified to a pH at least two units below the pKa of the triazine ring. A sample pH of around 2.0 is recommended to ensure the triazine moiety is fully protonated and can interact strongly with the cation exchange functional groups of the sorbent.

Q4: My analyte is being lost during the wash step. How can I optimize the wash solvent?

A4: Loss of this compound during the wash step indicates that the wash solvent is too strong. The goal of the wash step is to remove endogenous interferences without eluting the analyte of interest. To optimize the wash step:

  • Start with a weak solvent: Begin with a wash solution similar in composition to the equilibration solvent (e.g., an acidic aqueous solution).

  • Gradually increase organic content: If a stronger wash is needed to remove interferences, gradually increase the percentage of a water-miscible organic solvent (e.g., methanol or acetonitrile) in the acidic aqueous wash solution. It is crucial to find a balance where interferences are removed, but the analyte remains bound to the sorbent. A common starting point for a wash solvent with Oasis MCX is 0.1 M hydrochloric acid or 2% formic acid in water.

Q5: I am observing incomplete elution of this compound. What can I do to improve the elution efficiency?

A5: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between this compound and the SPE sorbent. For a mixed-mode cation exchange sorbent, the elution solvent must disrupt both the reversed-phase and ion-exchange interactions. To improve elution:

  • Increase the pH: To disrupt the ion-exchange interaction, the pH of the elution solvent should be increased to deprotonate the triazine ring. An elution solvent containing a base, such as ammonium hydroxide, is typically used.

  • Use a strong organic solvent: To disrupt the reversed-phase interaction, a strong organic solvent like methanol or acetonitrile is necessary.

  • Combine pH and organic strength: A common and effective elution solvent for this compound from an MCX sorbent is a mixture of an organic solvent and a base. For example, 5% ammonium hydroxide in methanol has been shown to be effective.

Quantitative Data Summary

The following table summarizes reported recovery data for this compound and related compounds under different SPE conditions.

AnalyteSPE SorbentSample MatrixReported RecoveryReference
This compoundOasis MCXSpiked Urine82%[1]
This compoundOn-line SPE-HPLC-MS/MSUrine87-112%[5]
Atrazine & MetabolitesOn-line SPE-HPLC-MS/MSUrine67-102% (Extraction Efficiency)[5]
AtrazineStrata XCorn Samples82.6-98.2%[6]
Atrazine & CyanazineNot SpecifiedWater Samples82.5-107.6%[7]

Experimental Protocol: SPE of this compound from Urine using Oasis MCX

This protocol is a recommended starting point for the extraction of this compound from urine samples using a Waters Oasis MCX SPE cartridge. Optimization may be required based on specific sample characteristics and analytical instrumentation.

1. Materials:

  • Waters Oasis MCX (3 cc, 60 mg) SPE cartridges

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Ammonium hydroxide (reagent grade)

  • Deionized water

  • Urine sample

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Collection tubes

2. Sample Pre-treatment:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 3000 x g for 10 minutes to pellet any particulate matter.

  • Take 1.0 mL of the supernatant and add 1.0 mL of 4% formic acid in water.

  • Vortex the mixture thoroughly.

3. SPE Cartridge Conditioning:

  • Place the Oasis MCX cartridge on the SPE manifold.

  • Wash the cartridge with 2 mL of methanol.

  • Equilibrate the cartridge with 2 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

4. Sample Loading:

  • Load the pre-treated urine sample (2 mL) onto the conditioned cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

5. Washing:

  • Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

  • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

6. Elution:

  • Place a clean collection tube under the cartridge.

  • Elute the this compound from the cartridge with 2 x 1 mL of 5% ammonium hydroxide in methanol.

  • Apply a gentle vacuum to ensure all the elution solvent passes through the cartridge.

7. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for your analytical method (e.g., LC-MS/MS).

Visualizations

SPE_Troubleshooting_Workflow start Low this compound Recovery check_fractions Analyze Flow-through, Wash & Elution Fractions start->check_fractions analyte_in_flowthrough Analyte in Flow-through? check_fractions->analyte_in_flowthrough analyte_in_wash Analyte in Wash? analyte_in_flowthrough->analyte_in_wash No wrong_sorbent Incorrect Sorbent or Suboptimal pH analyte_in_flowthrough->wrong_sorbent Yes analyte_not_eluted Analyte Not Eluted? analyte_in_wash->analyte_not_eluted No wash_too_strong Wash Solvent Too Strong analyte_in_wash->wash_too_strong Yes elution_too_weak Elution Solvent Too Weak analyte_not_eluted->elution_too_weak Yes end Improved Recovery analyte_not_eluted->end No solution_sorbent_ph Use Mixed-Mode Cation Exchange (MCX). Adjust sample pH to ~2. wrong_sorbent->solution_sorbent_ph solution_sorbent_ph->end solution_wash Decrease organic content in wash solvent. Use acidic aqueous wash. wash_too_strong->solution_wash solution_wash->end solution_elution Increase pH and organic strength. Use ammoniated methanol. elution_too_weak->solution_elution solution_elution->end

Caption: Troubleshooting workflow for low this compound recovery in SPE.

SPE_Protocol_Workflow start Start: Urine Sample pretreatment Sample Pre-treatment: - Centrifuge - Dilute with 4% Formic Acid start->pretreatment conditioning Cartridge Conditioning: 1. 2 mL Methanol 2. 2 mL 2% Formic Acid pretreatment->conditioning loading Sample Loading: - Load 2 mL of pre-treated sample conditioning->loading washing Washing: 1. 2 mL 2% Formic Acid 2. 2 mL Methanol loading->washing elution Elution: - 2 x 1 mL 5% NH4OH in Methanol washing->elution post_elution Post-Elution: - Evaporate - Reconstitute elution->post_elution end Analysis (e.g., LC-MS/MS) post_elution->end

Caption: SPE protocol workflow for this compound from urine.

References

reducing ion suppression in electrospray ionization of atrazine mercapturate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the electrospray ionization (ESI) of atrazine mercapturate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility in LC-MS/MS analysis.[2][3][4] Given that this compound is often analyzed in complex biological matrices like urine or plasma, which contain numerous endogenous compounds, ion suppression is a significant challenge.[5][6]

Q2: What are the common causes of ion suppression in ESI?

A2: Ion suppression in electrospray ionization (ESI) is often caused by several factors. High concentrations of salts, detergents, or non-volatile buffers like phosphates in the sample can hinder the ionization process.[7] Co-eluting matrix components, such as lipids, proteins, and other metabolites, compete with this compound for ionization, thereby reducing its signal.[2] Additionally, mobile phase additives like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, which prevents its efficient ionization.[8]

Q3: How can I proactively minimize ion suppression during method development?

A3: To minimize ion suppression, several strategies can be employed. The most effective approach is to optimize sample preparation to remove interfering matrix components.[1][2] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective in cleaning up complex samples.[1] Chromatographic separation can also be optimized to ensure that this compound elutes in a region free from major matrix interferences.[7] Finally, diluting the sample can reduce the concentration of interfering species, although this may also decrease the analyte signal.[9][10]

Q4: Is Atmospheric Pressure Chemical Ionization (APCI) a viable alternative to ESI for this compound analysis to reduce ion suppression?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression compared to ESI.[9][10][11] Therefore, if significant and persistent ion suppression is observed with ESI, switching to APCI could be a beneficial strategy. However, the suitability of APCI depends on the physicochemical properties of this compound, as ESI is typically more effective for polar molecules.[10] It is advisable to test both ionization techniques to determine which provides better sensitivity and less matrix interference for your specific application.

Troubleshooting Guide

Q1: I am observing a significant drop in this compound signal intensity when analyzing biological samples compared to the standard in solvent. How can I confirm this is due to ion suppression?

A1: To confirm ion suppression, you can perform a post-column infusion experiment. In this setup, a constant flow of this compound standard is infused into the mobile phase after the analytical column, while a blank matrix extract is injected. A drop in the baseline signal at the retention time of the interfering components indicates ion suppression. Another method is to compare the signal of a standard in solvent to the signal of the same standard spiked into a blank matrix extract. A lower signal in the matrix demonstrates the presence of ion suppression.

Q2: My this compound peak is showing poor shape and inconsistent area counts. Could this be related to ion suppression?

A2: Yes, poor peak shape and inconsistent area counts can be symptoms of ion suppression, especially if co-eluting matrix components are affecting the ionization process at different points across the peak.[1] This can lead to peak tailing, fronting, or splitting. To troubleshoot, review your sample preparation method to ensure it is effectively removing matrix interferences. You can also try adjusting your chromatographic gradient to better separate this compound from the interfering compounds.

Q3: I have tried different sample preparation methods, but ion suppression for this compound persists. What else can I do?

A3: If sample preparation optimization is insufficient, consider modifying your chromatographic conditions. Using a column with a different stationary phase chemistry or a smaller particle size (UHPLC) can improve separation efficiency. Adjusting the mobile phase composition or gradient profile can also help to resolve this compound from interfering compounds. Another approach is to use a matrix-matched calibration curve, where standards are prepared in a blank matrix extract to compensate for the ion suppression effect.[1]

Data Presentation

Table 1: Effect of Sample Preparation on this compound Signal Intensity

Sample Preparation MethodMatrixAnalyte Peak Area (counts)Signal Suppression (%)
Dilute-and-ShootUrine50,00083.3%
Protein PrecipitationPlasma120,00060.0%
Liquid-Liquid Extraction (LLE)Urine210,00030.0%
Solid-Phase Extraction (SPE)Plasma270,00010.0%
Standard in Solvent-300,0000%

Table 2: Influence of Chromatographic Conditions on Signal-to-Noise Ratio (S/N) of this compound

Column TypeGradient Length (min)Mobile Phase AdditiveSignal-to-Noise (S/N)
C18 (5 µm)50.1% Formic Acid50
C18 (1.8 µm)100.1% Formic Acid150
Phenyl-Hexyl (3 µm)100.1% Formic Acid120
C18 (1.8 µm)105 mM Ammonium Formate180

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Dilute 0.5 mL of the supernatant with 0.5 mL of 4% phosphoric acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol to remove interferences.

  • Elution: Elute this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation: To 200 µL of plasma, add 50 µL of internal standard solution and vortex briefly.

  • Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.

  • Extraction: Transfer the supernatant to a clean tube and add 1 mL of dichloromethane. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation: Carefully collect the lower organic layer and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for injection.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_verification Verification Problem Low Signal Intensity for This compound in Matrix PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn Confirm Suppression Spike Spike Analyte into Blank Matrix Problem->Spike Quantify Suppression SamplePrep Optimize Sample Preparation (SPE, LLE) PostColumn->SamplePrep Spike->SamplePrep Chroma Improve Chromatographic Separation SamplePrep->Chroma If suppression persists Verify Re-analyze and Confirm Signal Recovery SamplePrep->Verify Dilution Dilute Sample Chroma->Dilution If separation is difficult Chroma->Verify Calibration Use Matrix-Matched Calibration Dilution->Calibration For trace analysis Dilution->Verify Calibration->Verify

Caption: Troubleshooting workflow for ion suppression.

ESI_Mechanism cluster_source ESI Source cluster_detector Mass Spectrometer Droplet Charged Droplet GasPhase Gas Phase Ions Droplet->GasPhase Evaporation Analyte Atrazine Mercapturate Analyte->Droplet Matrix Matrix Interference Matrix->Droplet Matrix->GasPhase Competition (Suppression) Detector Detector GasPhase->Detector Analyte Signal

Caption: Mechanism of ion suppression in ESI.

References

Technical Support Center: Optimization of Chromatographic Separation for Atrazine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the chromatographic separation of atrazine and its metabolites.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of atrazine and its metabolites by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor peak resolution or co-elution of atrazine and its metabolites?

Answer: Poor peak resolution is a common challenge due to the structural similarities between atrazine and its degradation products. Several factors related to the mobile phase, stationary phase, and other method parameters can contribute to this issue.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent concentration will generally increase retention times and may improve the separation of closely eluting peaks.[1][2]

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable metabolites. Experiment with adding buffers (e.g., ammonium acetate) to control the pH and improve selectivity.[3]

    • Gradient Elution: If your sample contains metabolites with a wide range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition is changed over time, can improve the separation of all compounds.[2][3]

  • Stationary Phase Selection:

    • Column Chemistry: C18 columns are widely used for atrazine analysis.[3][4] However, if co-elution persists, consider using a column with a different selectivity, such as a C8 or a phenyl-hexyl column.

    • Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., < 3 µm) or longer columns can increase column efficiency and resolution.[2]

Question: My peaks for atrazine or its metabolites are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with basic compounds.

Troubleshooting Steps:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with basic analytes, leading to tailing.[2]

    • Use End-capped Columns: Employ a well-end-capped column where the free silanols have been deactivated.[2]

    • Mobile Phase Modifiers: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[2]

    • Reduce Sample Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves.[2]

  • Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.[2]

    • Column Washing: Implement a robust column washing procedure between runs.[2]

    • Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components.[5]

Question: I am experiencing low sensitivity and cannot detect low concentrations of atrazine or its metabolites. How can I improve my detection limits?

Answer: Low sensitivity can be a result of issues with the sample preparation, detector settings, or the overall method.

Troubleshooting Steps:

  • Sample Preparation and Preconcentration: For trace-level analysis, a preconcentration step is often necessary.

    • Solid-Phase Extraction (SPE): SPE is a widely used technique to extract and concentrate atrazine and its metabolites from various matrices like water and soil.[6][7][8] C18 or graphitized carbon-black SPE cartridges are commonly used.[6][7]

    • Stir Bar Sorptive Extraction (SBSE): SBSE is another effective preconcentration technique for aqueous samples.[9]

  • Detector Optimization:

    • Wavelength Selection: For UV detection, ensure you are using the optimal wavelength for atrazine and its metabolites, which is typically around 220-230 nm.[4][10] A diode array detector (DAD) can be used to monitor multiple wavelengths simultaneously.[1][3]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and selectivity, especially for complex matrices.[3][11]

Gas Chromatography (GC)

Question: I am having trouble with the analysis of polar metabolites of atrazine by GC. What can I do?

Answer: Polar metabolites, such as hydroxyatrazine, are often not volatile enough for direct GC analysis and require derivatization.

Troubleshooting Steps:

  • Derivatization: Silylation is a common derivatization technique used to increase the volatility of polar metabolites. N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) is an effective derivatizing agent.[6] The resulting derivatives are more stable than trimethylsilyl derivatives.[6]

Question: My baseline is noisy or drifting in my GC analysis. What are the potential causes?

Answer: A noisy or drifting baseline can be caused by several factors, including contaminated gases, column bleed, or detector issues.

Troubleshooting Steps:

  • Check Gas Purity: Ensure high-purity carrier and detector gases are used and that gas purifiers are functioning correctly.[12]

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities.[12][13]

  • Septum Bleed: Use low-bleed septa to minimize contamination from the injection port.[13]

  • Detector Contamination: The detector may need to be cleaned if it is contaminated.[12]

Data Presentation

Table 1: HPLC Method Parameters for Atrazine and Metabolite Analysis

ParameterHPLC-UV/DADHPLC-MS
Column C18, C8, ODS[3][4]C18, C8[3]
Mobile Phase Acetonitrile/Water, Methanol/Water gradients[1][3][4]Methanol/Ammonium acetate gradient[3]
Detector UV (220-254 nm), Diode Array[1][3][4]Mass Spectrometer (e.g., ESI, APCI)[3][11]
Flow Rate Typically 1.0 mL/min[4]Varies depending on column dimensions
LOD/LOQ LOD: ~0.0014 mg/L (with preconcentration)[9]LOD: as low as 0.0013 mg/kg[11]

Table 2: GC Method Parameters for Atrazine and Metabolite Analysis

ParameterGC-MSGC-MS/MS
Column Capillary columns (e.g., DB-Wax)[11]Capillary columns
Carrier Gas Helium or HydrogenHelium or Hydrogen
Detector Mass Spectrometer (Scan or SIM mode)[6][7]Tandem Mass Spectrometer (MRM mode)[14][15]
Derivatization Required for polar metabolites (e.g., silylation)[6]May be required depending on analyte
LOD 0.03 to 0.07 µg/L[6]0.3 to 1.3 µg/kg[14][16]

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE) for HPLC or GC Analysis

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to dry.[8]

  • Sample Loading: Adjust the pH of the water sample to 3-4.[7] Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[8]

  • Washing: Wash the cartridge with 5 mL of reagent water to remove any unretained impurities.[8]

  • Drying: Dry the cartridge under vacuum.

  • Elution: Elute the retained analytes with a suitable solvent. For example, use two 5 mL portions of methanol.[8] Other elution solvents like ethyl acetate followed by dichloromethane/methanol can also be used.[6]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.[3][8]

Protocol 2: HPLC-UV Method for the Separation of Atrazine and Metabolites

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with a lower concentration of acetonitrile and gradually increase it over the course of the run.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 230 nm.[4]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of standard solutions of atrazine and its metabolites in the mobile phase to create a calibration curve.[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Water/Soil Sample Filtration Filtration Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration Injection Injection into HPLC/GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General experimental workflow for the analysis of atrazine and its metabolites.

Troubleshooting_Tree Problem Poor Peak Resolution? Mobile_Phase Optimize Mobile Phase Problem->Mobile_Phase Yes Stationary_Phase Change Stationary Phase Problem->Stationary_Phase Yes Peak_Tailing Peak Tailing? Problem->Peak_Tailing No Gradient Use Gradient Elution Mobile_Phase->Gradient pH Adjust pH Mobile_Phase->pH Column_Chem Try Different Column Chemistry Stationary_Phase->Column_Chem Silanol Address Silanol Interactions Peak_Tailing->Silanol Yes Overload Reduce Sample Load Peak_Tailing->Overload Yes End_Capped Use End-capped Column Silanol->End_Capped Modifier Add Mobile Phase Modifier Silanol->Modifier

References

dealing with cross-reactivity in atrazine mercapturate ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Atrazine Mercapturate ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound ELISA?

The this compound ELISA is a competitive immunoassay. In the assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a microtiter plate coated with antibodies specific to this compound. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Q2: What is this compound and why is it measured?

Atrazine is a widely used herbicide. When the human body is exposed to atrazine, it is metabolized and excreted. This compound is a major metabolite of atrazine found in urine.[1] Measuring this compound in urine is a reliable way to assess recent exposure to atrazine.[1]

Q3: What are the common sources of atrazine exposure?

Exposure to atrazine can occur through various routes, including consumption of contaminated drinking water, and dermal contact or inhalation during agricultural or lawn applications.

Q4: What is cross-reactivity in the context of this ELISA?

Cross-reactivity is the extent to which the antibodies in the ELISA kit bind to compounds other than the target analyte (this compound). These cross-reacting compounds can be structurally similar molecules, such as other atrazine metabolites or related triazine herbicides. High cross-reactivity with other substances can lead to an overestimation of the this compound concentration in a sample.

Q5: How can I minimize matrix effects when analyzing urine samples?

Urine is a complex matrix that can interfere with the accuracy of ELISA results. To minimize these "matrix effects," it is recommended to dilute urine samples or use a solid-phase extraction (SPE) clean-up step prior to analysis.[2] Dilution of urine samples can be an effective way to reduce interference from matrix components.

Data Presentation: Cross-Reactivity of Atrazine Immunoassays

The following table summarizes the cross-reactivity of a general atrazine ELISA kit with various related compounds. Note: This data is for a general atrazine ELISA and may not be fully representative of an ELISA specifically targeting this compound. It is crucial to consult the product manual for the specific cross-reactivity data of the kit you are using.

CompoundCross-Reactivity (%)
Atrazine 100
Propazine96
Simazine14.3
Ametryn1.5
Deethylatrazine3.08
Terbutylazine0.33
Hydroxyatrazine0.01

Data compiled from publicly available product information for a general atrazine ELISA kit.

Experimental Protocols

Urine Sample Preparation

Proper sample preparation is critical for accurate results, especially with complex matrices like urine.

Materials:

  • Urine collection containers

  • Centrifuge

  • Micropipettes and sterile tips

  • Vortex mixer

  • -20°C or -80°C freezer

Protocol:

  • Collect urine samples in sterile containers. For consistency, first-morning mid-stream urine is often recommended.

  • To remove particulate matter, centrifuge the urine samples at 1,000-2,000 x g for 15 minutes at 2-8°C.[3][4]

  • Carefully collect the supernatant.

  • Samples can be assayed immediately or aliquoted and stored at ≤ -20°C for later analysis. Avoid repeated freeze-thaw cycles.[3]

  • If samples have been frozen, allow them to thaw completely at room temperature and centrifuge again to remove any precipitates before use.

Standard this compound ELISA Protocol (Competitive Assay)

This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • This compound ELISA Kit (including pre-coated microplate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)

  • Distilled or deionized water

  • Micropipette and multichannel pipette with sterile tips

  • Plate shaker (optional)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Reagent Preparation: Allow all reagents and the microplate to reach room temperature before use. Prepare the wash buffer according to the kit instructions (usually a 1:10 or 1:20 dilution of a concentrate).

  • Standard and Sample Addition: Add a specific volume (e.g., 50 µL) of standards, controls, and prepared urine samples to the appropriate wells of the microtiter plate.

  • Enzyme Conjugate Addition: Add the enzyme conjugate to each well.

  • Incubation: Incubate the plate for the time and temperature specified in the kit manual (e.g., 60 minutes at room temperature). A plate shaker can be used to ensure thorough mixing.

  • Washing: After incubation, wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Color Development: Incubate the plate in the dark for a specified period (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction.

  • Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound in your samples by plotting a standard curve (absorbance vs. concentration of standards) and interpolating the sample values. The absorbance will be inversely proportional to the concentration of this compound.

Troubleshooting Guide

Below are common issues encountered during this compound ELISA experiments and their potential solutions.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound ELISA.

ProblemPossible CauseRecommended Solution
No or Weak Signal Omission of a key reagent (e.g., enzyme conjugate, substrate).Carefully review the protocol and ensure all reagents are added in the correct order and volume.
Inactive reagents (expired or improperly stored).Check the expiration dates of all kit components. Ensure reagents are stored at the recommended temperature.
Insufficient incubation time or incorrect temperature.Adhere strictly to the incubation times and temperatures specified in the kit manual.
Incorrect plate reader settings.Verify that the correct wavelength (typically 450 nm) is selected on the microplate reader.
High Background Insufficient washing.Increase the number of wash steps or the soaking time during washes to ensure complete removal of unbound reagents.
Contaminated wash buffer.Prepare fresh wash buffer for each experiment.
Matrix effects from the urine sample.Dilute the urine samples further in the assay buffer or use a solid-phase extraction (SPE) clean-up step.
High Coefficient of Variation (CVs) between replicate wells Inaccurate pipetting.Ensure pipettes are calibrated and use proper pipetting technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.
Inconsistent washing.Ensure all wells are washed uniformly. Automated plate washers can improve consistency.
Temperature variation across the plate.Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.
Overestimation of this compound Concentration Cross-reactivity with other atrazine metabolites or related compounds.Review the cross-reactivity data in the kit manual. If significant cross-reactivity is suspected, consider a confirmatory analysis method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
Significant matrix effects.Implement sample dilution or an SPE clean-up protocol to reduce interference from the urine matrix.[2]

Visualizing the Logic for Sample Preparation and Analysis

SampleAnalysisLogic Start Start: Urine Sample HighConcentration Expected High Concentration? Start->HighConcentration LowConcentration Expected Low Concentration? HighConcentration->LowConcentration No DiluteSample Dilute Sample HighConcentration->DiluteSample Yes UseSPE Use Solid-Phase Extraction (SPE) LowConcentration->UseSPE Yes RunELISA Run ELISA LowConcentration->RunELISA No DiluteSample->RunELISA UseSPE->RunELISA AnalyzeData Analyze Data RunELISA->AnalyzeData ConfirmResults Results Ambiguous or Critical? AnalyzeData->ConfirmResults LCMS Confirm with LC-MS/MS ConfirmResults->LCMS Yes FinalReport Final Report ConfirmResults->FinalReport No LCMS->FinalReport

Caption: Logical workflow for urine sample preparation and analysis.

References

minimizing contamination during atrazine mercapturate sample collection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the collection of atrazine mercapturate samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to prevent contamination during urine sample collection for this compound analysis?

A1: The most critical initial step is proper hygiene for the individual providing the sample. This includes thorough hand washing with soap and water and cleaning the genital area prior to collection to minimize the introduction of external contaminants.[1] For male participants, the glans should be cleaned with warm water, and for female participants, the area around the urethral opening should be cleaned with warm water.[1]

Q2: Which type of urine sample is ideal for this compound analysis?

A2: A first-morning void is often recommended as it is typically more concentrated, which can aid in the detection of biomarkers.[1] However, spot urine samples are also acceptable. Consistency in the collection time across a study is crucial for reducing variability.

Q3: What type of collection container should be used?

A3: Use a sterile, polypropylene urine collection cup. The container should be made of non-absorbing materials and be free of any interfering agents.[2][3] For analytes that may be light-sensitive, though not explicitly stated for this compound, using an amber-colored container is a good precautionary measure.[2][3]

Q4: How soon after collection should the sample be processed?

A4: To maintain sample integrity, urine samples should be processed as soon as possible, ideally within 30 minutes of collection.[1] During transport to the laboratory, samples should be kept cool at 2-8°C using ice packs.[1]

Q5: What are the recommended storage conditions for urine samples intended for this compound analysis?

A5: For short-term storage, refrigeration at 2-8°C is acceptable. For long-term storage, samples should be frozen at -80°C to preserve their metabolic integrity.[4] It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the sample.[5] It is best practice to divide the initial sample into smaller aliquots before freezing.[2][3][4][6]

Q6: Can preservatives be added to the urine samples?

A6: The use of preservatives should generally be avoided unless the samples cannot be immediately processed and stored at cold temperatures.[4] If a preservative is necessary, it is critical to ensure it does not interfere with the analytical method being used, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue 1: Suspected Environmental Contamination in Samples
Symptom Possible Cause Troubleshooting Steps
Unusually high or unexpected levels of this compound detected in control or blank samples.Contaminated sampling equipment or containers.1. Review the decontamination protocol for all reusable sampling equipment. Ensure a thorough wash with a non-phosphate detergent, followed by rinses with tap water, distilled/deionized water, and a final solvent rinse (e.g., pesticide-grade methanol or hexane) if organics are a concern.[7] 2. Verify that single-use collection containers are certified sterile and are stored in a clean environment away from potential sources of atrazine. 3. Analyze a rinse blank from the collection containers to test for atrazine contamination.
Consistent low-level detection of this compound across all samples, including those from unexposed individuals.Contaminated reagents or water used in the sample preparation or analysis.1. Test all reagents and the deionized water supply for atrazine contamination. 2. Prepare and analyze a "method blank" consisting only of the reagents used in the analytical process to identify the source of contamination.
Sporadic high levels of this compound in samples that do not correlate with expected exposure.Cross-contamination between samples during collection or processing.1. Ensure that personnel change gloves between each sample collection and handling.[8] 2. Use disposable pipette tips and other single-use items where possible to prevent carryover. 3. Maintain a clean and organized workspace, and process samples in an area separate from where atrazine standards are handled.
Issue 2: Sample Degradation or Inconsistent Results
Symptom Possible Cause Troubleshooting Steps
Lower than expected concentrations of this compound, especially in samples with known exposure.Degradation of the analyte due to improper storage or handling.1. Review the time between sample collection and processing/freezing. Ensure this time is minimized. 2. Confirm that samples were continuously stored at the correct temperature (-80°C for long-term).[4] 3. Avoid repeated freeze-thaw cycles by aliquoting samples upon initial processing.[4][5]
High variability in results from the same individual or group with similar exposure.Inconsistent sample collection procedures.1. Reinforce standardized collection protocols with all personnel and study participants. 2. Ensure that the type of urine sample (e.g., first-morning void, spot sample) is consistent for all collections. 3. Normalize results to urinary creatinine to account for variations in urine dilution.

Data Presentation

Table 1: Summary of Pre-analytical Factors and their Impact on Sample Integrity

Pre-analytical FactorStandard ProcedurePotential Impact of Deviation
Sample Collection Time First-morning void or consistent time of day for spot samples.Inconsistent collection times can lead to high variability in analyte concentration due to diurnal variations and hydration status.
Sample Container Sterile, polypropylene containers.Use of non-sterile or inappropriate containers can introduce microbial or chemical contaminants, leading to inaccurate results.
Sample Volume Sufficient volume for analysis and archival (typically 10-30 mL).Insufficient volume may prevent re-analysis or confirmatory testing.
Time to Processing Within 30 minutes of collection.Delays can lead to bacterial growth and degradation of analytes.[1]
Short-term Storage 2-8°C.Higher temperatures can accelerate the degradation of this compound.
Long-term Storage -80°C.Storage at higher temperatures (e.g., -20°C) may not be sufficient to prevent long-term degradation.
Freeze-Thaw Cycles Minimize to a single cycle by aliquoting.Multiple freeze-thaw cycles can lead to significant degradation of the analyte.[5]

Experimental Protocols

Protocol 1: Urine Sample Collection for this compound Analysis
  • Preparation: Label a sterile polypropylene collection container with the participant's ID, date, and time of collection.

  • Hygiene: Instruct the participant to wash their hands thoroughly with soap and water. Provide cleaning towelettes for the genital area to be used prior to urination.

  • Collection:

    • The participant should begin urinating into the toilet.

    • After a few seconds, the participant should position the collection container to catch the midstream of the urine.

    • Collect approximately 30-50 mL of urine.

    • The remainder of the urine should be voided into the toilet.

  • Post-Collection: Securely fasten the lid on the collection container. Place the container in a cooler with ice packs for immediate transport to the laboratory.

Protocol 2: Initial Sample Processing and Aliquoting
  • Receipt: Upon arrival at the laboratory, verify the sample information and log the receipt time.

  • Centrifugation: Transfer the urine to a centrifuge tube and spin at 2,000 x g for 10 minutes at 4°C to pellet any cellular debris or sediment.[1]

  • Aliquoting: Carefully pipette the supernatant into pre-labeled, sterile cryogenic vials. Create several aliquots to avoid the need for future freeze-thaw cycles of the entire sample.

  • Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.

Visualizations

G Workflow for Minimizing Contamination in this compound Sample Collection cluster_0 Pre-Collection cluster_1 Collection cluster_2 Post-Collection & Transport cluster_3 Laboratory Processing Provide_Kit Provide Collection Kit (Sterile Container, Wipes, Instructions) Instruct_Participant Instruct Participant on Proper Hygiene and Collection Technique Provide_Kit->Instruct_Participant Wash_Hands Participant Washes Hands Clean_Area Participant Cleans Genital Area Wash_Hands->Clean_Area Collect_Midstream Collect Midstream Urine Clean_Area->Collect_Midstream Secure_Lid Securely Cap Container Immediate_Cooling Place on Ice (2-8°C) Secure_Lid->Immediate_Cooling Transport Transport to Lab (<30 mins) Immediate_Cooling->Transport Centrifuge Centrifuge at 2,000 x g for 10 min at 4°C Aliquot Aliquot Supernatant into Cryovials Centrifuge->Aliquot Store Store at -80°C Aliquot->Store

Caption: Workflow for minimizing contamination during this compound sample collection.

G Troubleshooting Unexpected this compound Detection Start Unexpected this compound Detected in Sample Check_Blanks Review Blank and Control Sample Data Start->Check_Blanks Contamination_in_Blanks Contamination Detected in Blanks? Check_Blanks->Contamination_in_Blanks Investigate_Reagents Investigate Reagents and Solvents (e.g., Water, Buffers) Contamination_in_Blanks->Investigate_Reagents Yes No_Contamination_in_Blanks No Contamination in Blanks Contamination_in_Blanks->No_Contamination_in_Blanks No Investigate_Equipment Investigate Reusable Equipment and Collection Containers Investigate_Reagents->Investigate_Equipment Decontaminate Implement Enhanced Decontamination Protocol Investigate_Equipment->Decontaminate Re-analyze_Blanks Re-analyze Blanks Decontaminate->Re-analyze_Blanks Review_Handling Review Sample Handling Procedures for Cross-Contamination No_Contamination_in_Blanks->Review_Handling Review_Participant_History Review Participant's Recent Exposure History Review_Handling->Review_Participant_History True_Positive Consider as a True Positive and Investigate Source of Exposure Review_Participant_History->True_Positive

References

selecting the appropriate internal standard for atrazine mercapturate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection of an appropriate internal standard for the analysis of atrazine mercapturate, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the analysis of this compound?

A1: The most appropriate internal standard for the analysis of this compound by LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte, specifically This compound (ring-¹³C₃) . This is because SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for the most accurate correction of variations that can occur during sample preparation and analysis, such as matrix effects and recovery losses.

Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?

A2: SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis for several reasons:

  • Identical Chemical and Physical Properties: SILs behave almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization. This ensures that any variations in the analytical process affect both the analyte and the internal standard to the same extent.

  • Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS/MS. Since a SIL internal standard is affected by matrix effects in the same way as the analyte, it provides a more accurate correction compared to a structural analog, which may have different ionization characteristics.

  • Improved Precision and Accuracy: The use of a SIL internal standard leads to improved precision and accuracy in quantification, as it effectively normalizes for variations in sample preparation, injection volume, and instrument response.

Q3: Are there any suitable structural analog internal standards if a SIL is not available?

A3: While a SIL internal standard is strongly recommended, if it is unavailable, a structural analog can be used as an alternative. For atrazine and its metabolites, other triazine herbicides are often considered. A potential candidate could be terbuthylazine , which is structurally similar to atrazine. However, it is crucial to validate its performance thoroughly. A structural analog will not co-elute with this compound and will likely have different ionization efficiency, meaning it will not compensate for matrix effects as effectively as a SIL.

Q4: What are common challenges in the analysis of this compound in biological samples like urine?

A4: The primary challenges in analyzing this compound in urine include:

  • Matrix Effects: Urine is a complex matrix containing salts, urea, and other endogenous compounds that can interfere with the ionization of this compound, leading to ion suppression or enhancement.

  • Low Concentrations: this compound is often present at low concentrations in urine, requiring a sensitive analytical method with low limits of detection.

  • Sample Preparation: Efficient extraction and cleanup of the sample are necessary to remove interfering substances and concentrate the analyte to a detectable level. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no internal standard signal 1. Incorrect spiking: The internal standard may not have been added to the sample or was added at the wrong concentration. 2. Degradation: The internal standard may have degraded in the stock solution or in the sample. 3. Instrumental issues: The mass spectrometer may not be properly tuned for the internal standard's mass transitions, or the ion source may be dirty.1. Verify spiking procedure: Prepare a fresh standard and a quality control sample to confirm the spiking process. 2. Check stability: Prepare a fresh stock solution of the internal standard. Analyze a freshly prepared sample immediately after spiking to assess stability. 3. Optimize instrument parameters: Infuse the internal standard directly into the mass spectrometer to optimize the precursor and product ions and collision energy. Clean the ion source according to the manufacturer's instructions.
High variability in internal standard signal across samples 1. Inconsistent sample preparation: Variations in the extraction and reconstitution steps can lead to inconsistent recovery of the internal standard. 2. Variable matrix effects: Different samples may have different compositions, leading to varying degrees of ion suppression or enhancement. 3. Injector issues: Inconsistent injection volumes or carryover from a previous injection can cause variability.1. Standardize sample preparation: Ensure consistent technique for all sample preparation steps, including vortexing and evaporation. Consider using an automated sample preparation system. 2. Improve sample cleanup: Optimize the solid-phase extraction (SPE) method to remove more matrix components. Diluting the sample before injection can also help mitigate matrix effects. 3. Troubleshoot the autosampler: Check for air bubbles in the syringe and ensure the injection port is clean. Run blank injections between samples to check for carryover.
Analyte signal is present, but internal standard signal is absent 1. Spiking error: The internal standard was not added to that specific sample. 2. Mass spectrometer settings: The acquisition method may not include the mass transition for the internal standard.1. Review sample preparation records: Confirm that the internal standard was added to the affected sample. 2. Check the acquisition method: Verify that the correct precursor and product ions for the internal standard are included in the MS/MS method.
Poor peak shape for the internal standard 1. Chromatographic issues: The analytical column may be degraded or contaminated. The mobile phase may be improperly prepared. 2. Co-eluting interference: A matrix component may be co-eluting with the internal standard.1. Optimize chromatography: Replace the analytical column. Prepare fresh mobile phases. 2. Improve sample cleanup: Enhance the SPE method to remove the interfering compound. Adjust the chromatographic gradient to separate the interference from the internal standard.

Data Presentation

Table 1: Comparison of Internal Standard Performance for the Analysis of a Representative Pesticide

The following table presents a hypothetical but representative comparison of the performance of a stable isotope-labeled (SIL) internal standard versus a structural analog internal standard for the analysis of a pesticide in a complex matrix like urine.

Performance Metric Stable Isotope-Labeled (SIL) Internal Standard Structural Analog Internal Standard
Analyte Recovery (%) 95 - 10570 - 110
Internal Standard Recovery (%) 93 - 10265 - 105
Precision (%RSD) < 5%10 - 20%
Matrix Effect (%) < 10%20 - 50%
Linearity (r²) > 0.999> 0.99

Data is representative and illustrates the expected superior performance of a SIL internal standard.

Experimental Protocols

Detailed Methodology for this compound Analysis in Urine by LC-MS/MS

This protocol describes a typical method for the quantification of this compound in human urine using a stable isotope-labeled internal standard.

1. Materials and Reagents

  • This compound certified reference standard

  • This compound (ring-¹³C₃) internal standard

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human urine samples

2. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: Centrifuge urine samples at 3000 rpm for 10 minutes to remove particulate matter.

  • Spiking: To 1 mL of urine, add 20 µL of the ¹³C₃-atrazine mercapturate internal standard solution (concentration to be optimized based on instrument sensitivity).

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound and the internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (specific m/z values to be determined by direct infusion of the standard).

    • ¹³C₃-Atrazine Mercapturate: Precursor ion > Product ion 1 (specific m/z values to be determined by direct infusion of the standard).

4. Quantification

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of ¹³C₃-atrazine mercapturate against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Mandatory Visualization

Atrazine_Metabolism Atrazine Metabolism to this compound Atrazine Atrazine Glutathione_Conjugate Atrazine-Glutathione Conjugate Atrazine->Glutathione_Conjugate Glutathione S-transferase (GST) Atrazine_Mercapturate This compound (Excreted in Urine) Glutathione_Conjugate->Atrazine_Mercapturate Metabolic Processing Experimental_Workflow Experimental Workflow for this compound Analysis Sample Urine Sample Spike Spike with ¹³C₃-Atrazine Mercapturate (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis and Quantification LCMS->Data Internal_Standard_Selection Logic for Internal Standard Selection Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL_Available Use_SIL Use SIL Internal Standard (e.g., ¹³C₃-Atrazine Mercapturate) SIL_Available->Use_SIL Yes Consider_Analog Consider a Structural Analog (e.g., Terbuthylazine) SIL_Available->Consider_Analog No End Proceed with Analysis Use_SIL->End Validate Thoroughly Validate Performance (Recovery, Matrix Effects, Precision) Consider_Analog->Validate Validate->End

Validation & Comparative

A Head-to-Head Battle: ELISA vs. LC-MS/MS for Atrazine Mercapturate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in biomonitoring and toxicological studies of the herbicide atrazine, the accurate quantification of its primary metabolite, atrazine mercapturate, is paramount. The two most prominent analytical techniques for this purpose, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Atrazine, a widely used herbicide, undergoes metabolism in the body, leading to the formation of this compound, which is excreted in urine and serves as a key biomarker of exposure. The choice between the rapid, high-throughput ELISA and the highly specific and sensitive LC-MS/MS for its analysis depends on various factors including the required level of sensitivity, sample throughput, cost considerations, and the need for confirmatory data.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance characteristics of ELISA and LC-MS/MS for the analysis of this compound, based on data from comparative studies.

Performance MetricELISALC-MS/MSKey Considerations
Limit of Detection (LOD) ~0.04 - 1.16 µg/L[1]~0.03 - 0.05 ng/mL[2]LC-MS/MS is significantly more sensitive, capable of detecting much lower concentrations of the metabolite.
Limit of Quantification (LOQ) ~0.5 ng/mL~0.05 ng/mL[2]The lower LOQ of LC-MS/MS allows for more precise measurement at trace levels.
Accuracy (Correlation with known concentrations) R² values of 0.957 - 0.961 (with sample preparation)[2]R² value of 0.996[2]LC-MS/MS generally demonstrates higher accuracy due to its specificity.
Precision (Variability) Coefficients of variation (CVs) for samples: <15%Relative standard deviations (RSDs) ranging from 4% to 20%Both methods can achieve acceptable precision, though it can be more variable with ELISA depending on the assay and matrix effects.
Throughput High (suitable for large-scale screening)Lower (more time-consuming per sample)ELISA is ideal for analyzing a large number of samples quickly.
Cost per Sample LowerHigherThe instrumentation and operational costs for LC-MS/MS are substantially greater.
Specificity & Cross-Reactivity Prone to cross-reactivity with structurally similar compounds.Highly specific, based on mass-to-charge ratio and fragmentation patterns.ELISA may overestimate concentrations due to interference from other metabolites or matrix components.[1][3]
Sample Preparation Often requires sample dilution or solid-phase extraction (SPE) to improve sensitivity and reduce matrix effects.[2]Typically involves protein precipitation and filtration. Online SPE can be used for automation.The complexity of sample preparation can be comparable, but LC-MS/MS is generally more robust to matrix effects.

Experimental Protocols: A Detailed Look at the Methodologies

This compound Analysis by ELISA

The Enzyme-Linked Immunosorbent Assay for this compound is a competitive immunoassay. The principle involves the competition between the this compound in the sample and a labeled atrazine conjugate for binding to a limited number of specific antibodies coated on a microtiter plate.

Sample Preparation:

For urine samples, a 10-fold improvement in sensitivity can be achieved by eliminating interfering substances using solid-phase extraction (SPE).[2] A mixed-mode cation exchange (MCX) SPE cartridge can yield good recoveries (around 82%).[2] For higher concentrations of urinary this compound (>20 ng/mL), simple dilution of the sample may be sufficient.[2]

ELISA Protocol (General Steps):

  • Coating: Microtiter wells are pre-coated with antibodies specific to this compound.

  • Competition: A known amount of enzyme-conjugated atrazine is mixed with the prepared sample or standard and added to the wells. This compound in the sample competes with the enzyme conjugate for antibody binding sites.

  • Incubation: The plate is incubated to allow for binding to occur.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.

  • Color Development & Stopping: The color is allowed to develop, and the reaction is then stopped by adding a stop solution.

  • Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: A standard curve is generated using known concentrations of this compound, and the concentration in the samples is determined by interpolation from this curve.

This compound Analysis by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

Sample Preparation:

A common method for urine samples involves a "dilute-and-shoot" approach after protein precipitation. This minimizes sample handling and potential for analyte loss. For enhanced sensitivity and automation, online solid-phase extraction (SPE) can be coupled with the LC-MS/MS system.[2]

LC-MS/MS Protocol (Typical Parameters):

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-20 µL) is injected.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of analysis.

    • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version) are monitored. This provides high specificity and reduces background noise.

    • Data Acquisition and Processing: The instrument software is used to acquire and process the data, generating chromatograms and quantifying the analyte based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualization

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample Urine Sample SPE Solid-Phase Extraction (SPE) or Dilution Sample->SPE Competition Add Sample/Standard & Enzyme Conjugate SPE->Competition Coating Antibody-Coated Plate Incubation Incubation Competition->Incubation Washing Washing Incubation->Washing Substrate Add Substrate Washing->Substrate ColorDev Color Development Substrate->ColorDev Stopping Stop Reaction ColorDev->Stopping Reading Read Absorbance Stopping->Reading Quantification Quantification vs. Standard Curve Reading->Quantification

Caption: Workflow for this compound Analysis using ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis Sample Urine Sample Precipitation Protein Precipitation & Filtration Sample->Precipitation Injection Injection Precipitation->Injection Column Chromatographic Column Injection->Column Separation Analyte Separation Column->Separation Ionization Ionization (ESI) Separation->Ionization Selection Precursor Ion Selection (Q1) Ionization->Selection Fragmentation Fragmentation (Q2) Selection->Fragmentation Detection Product Ion Detection (Q3) Fragmentation->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

Caption: Workflow for this compound Analysis using LC-MS/MS.

Conclusion: Choosing the Right Tool for the Job

Both ELISA and LC-MS/MS are valuable tools for the analysis of this compound. The choice between them is a trade-off between speed and cost on one hand, and sensitivity and specificity on the other.

  • ELISA is a cost-effective and high-throughput method, making it well-suited for large-scale screening studies where a rapid assessment of exposure is needed. However, the potential for cross-reactivity means that positive results may require confirmation by a more specific method.

  • LC-MS/MS offers superior sensitivity, specificity, and accuracy, establishing it as the gold standard for confirmatory analysis and for studies requiring precise quantification of low-level exposure. While the initial investment and per-sample cost are higher, the reliability of the data is unparalleled.

For a comprehensive research strategy, a tiered approach can be highly effective: using ELISA for initial screening of a large number of samples, followed by LC-MS/MS for the confirmation and accurate quantification of positive samples. This approach leverages the strengths of both techniques, providing a cost-effective and reliable solution for atrazine exposure assessment.

References

A Comparative Guide to the Validation of Analytical Methods for Atrazine Mercapturate in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of atrazine mercapturate, a key biomarker for atrazine exposure, in human urine. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols. The comparison focuses on the widely used techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), presenting supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Atrazine Metabolism and its Biomarker

Atrazine, a widely used herbicide, is metabolized in the body, leading to various byproducts. This compound is a specific metabolite formed through the conjugation of atrazine with glutathione, making it an unambiguous biomarker of exposure.[1] Monitoring this metabolite in urine is a reliable method for assessing human exposure to the parent compound.

Atrazine_Metabolism Atrazine Atrazine Atrazine_Mercapturate This compound Atrazine->Atrazine_Mercapturate Glutathione S-transferase Glutathione Glutathione Glutathione->Atrazine_Mercapturate

Caption: Metabolic pathway of Atrazine to this compound.

Comparative Analysis of Analytical Methods

The two primary methods for the quantification of this compound in urine are LC-MS/MS and ELISA. While LC-MS/MS offers high specificity and sensitivity, ELISA provides a more rapid and cost-effective, albeit potentially less specific, alternative.[2][3]

Quantitative Performance Data

The following table summarizes the key validation parameters for different analytical methods, providing a clear comparison of their performance characteristics.

MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Precision (RSD%)Accuracy/Recovery (%)
Online SPE-HPLC-MS/MS 0.03 - 2.800.05> 0.9994 - 2087 - 112
ELISA with SPE Not specifiedNot specified0.957Not specified82 (MCX SPE)
ELISA with sample dilution Not specifiedNot specified0.961Not specifiedNot specified

Data compiled from multiple sources.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of the experimental protocols for both online SPE-LC-MS/MS and ELISA with SPE.

Online Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-HPLC-MS/MS)

This method is a powerful tool for the selective and sensitive quantification of atrazine and its metabolites.[5] It involves an automated online SPE system for sample cleanup and pre-concentration, followed by HPLC separation and MS/MS detection.

Sample Preparation and Extraction:

  • Urine samples are centrifuged to remove particulate matter.

  • An internal standard (e.g., a stable isotope-labeled this compound) is added to the urine sample.

  • The sample is then injected into the online SPE-HPLC-MS/MS system.

Online SPE:

  • SPE Cartridge: A suitable SPE cartridge (e.g., Oasis HLB) is used for the extraction and concentration of the analyte.[4]

  • Loading: The urine sample is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The analyte is eluted from the SPE cartridge directly onto the HPLC column using the mobile phase.

HPLC-MS/MS Analysis:

  • Chromatographic Separation: The analyte is separated from other components on an HPLC column.

  • Mass Spectrometric Detection: The separated analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Analytical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Online SPE-HPLC-MS/MS Analysis cluster_Data Data Processing Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Add_IS Add Internal Standard Centrifugation->Add_IS Online_SPE Online SPE Add_IS->Online_SPE HPLC HPLC Separation Online_SPE->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for online SPE-HPLC-MS/MS analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) with Solid-Phase Extraction (SPE)

ELISA offers a high-throughput screening alternative to LC-MS/MS.[2] The sensitivity of the assay can be significantly improved by incorporating an SPE step to remove interfering substances from the urine matrix.[4]

Sample Preparation and SPE:

  • Urine samples are subjected to solid-phase extraction to clean up the sample and concentrate the this compound.

  • A mixed-mode SPE cartridge (e.g., Oasis MCX) has been shown to provide good recovery.[4]

  • The SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

ELISA Procedure:

  • The eluted sample is added to microplate wells coated with antibodies specific to this compound.

  • An enzyme-conjugated secondary antibody is added, which binds to the primary antibody-analyte complex.

  • A substrate is added, which reacts with the enzyme to produce a measurable color change.

  • The intensity of the color is proportional to the concentration of this compound in the sample and is measured using a microplate reader.

Conclusion

The choice between LC-MS/MS and ELISA for the analysis of this compound in urine depends on the specific requirements of the study. LC-MS/MS provides the highest level of sensitivity and specificity, making it the gold standard for confirmatory analysis and studies requiring precise quantification at low levels.[2][5] On the other hand, ELISA, particularly when combined with an SPE cleanup step, offers a rapid and cost-effective method suitable for large-scale screening studies, although it may exhibit an upward bias in reported concentrations compared to LC-MS/MS.[2][3] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and validating the most appropriate method for their analytical needs.

References

A Guide to Inter-Laboratory Comparison of Atrazine Mercapturate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of atrazine mercapturate (AM), a key biomarker for assessing human exposure to the herbicide atrazine.[1][2] Atrazine is a widely used herbicide, and monitoring its metabolites in human samples is crucial for understanding exposure levels and potential health impacts.[1][3] This document summarizes quantitative data from various studies, details experimental protocols, and presents visual workflows to aid laboratories in selecting and implementing appropriate analytical methods. The primary methods discussed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which are commonly employed for biomonitoring of atrazine exposure.[4][5][6]

Quantitative Method Performance Comparison

The selection of an analytical method for this compound often involves a trade-off between cost, throughput, sensitivity, and specificity. HPLC-MS/MS is generally considered more specific and sensitive, while ELISA offers a higher throughput and lower cost.[4][5][6] The following tables summarize the performance characteristics of these methods based on published literature.

Method Limit of Quantification (LOQ) / Limit of Detection (LOD) Correlation (R²) with Reference Method Key Findings Reference
LC-MS with online SPE 0.05 ng/mL (LOQ)0.996 (with spiked samples)Improved sensitivity compared to previous LC-MS methods.[7]
ELISA with SPE Not specified (10-fold sensitivity improvement over dilution)0.957 (with spiked samples), 0.917 (with LC-MS on farmer samples)SPE is crucial for improving ELISA sensitivity by removing interfering substances.[7]
ELISA with sample dilution Not specified0.961 (with spiked samples)Effective for samples with AM concentrations >20 ng/mL.[7]
HPLC-MS/MS Not specifiedModerately correlated with ELISA (0.40-0.49)Tends to be highly specific but more costly and time-consuming.[4][6]
Immunoassay (ELISA) Higher LOD than HPLC-MS/MSModerately correlated with HPLC-MS/MS (0.40-0.49)Cheaper and faster but may have upward bias due to cross-reactivity.[4][6]
GC-MS (for deethylatrazine) 1.0 ng/mL (minimum detectable level)-Used as a "gold standard" in one study for comparison.[8]

Geometric Mean Concentrations from a Comparative Study:

Analyte Method Geometric Mean (GM) Estimate (µg/L) Reference
This compoundImmunoassay0.16 - 0.98[4][5][6]
This compoundHPLC-MS/MS0.0015 - 0.0039[4][5][6]

Experimental Protocols

Detailed methodologies are critical for reproducing experimental results and ensuring consistency across laboratories. Below are summaries of key experimental protocols for the analysis of this compound in urine.

HPLC-MS/MS with Online Solid Phase Extraction (SPE)

This method offers high sensitivity and specificity for the quantification of this compound.[7]

  • Sample Preparation:

    • Urine samples are centrifuged to remove sediment.

    • An internal standard (stable-isotope labeled this compound) is added to the urine sample.

  • Online SPE:

    • The prepared urine sample is injected into the HPLC system.

    • The sample is first loaded onto an online SPE column (e.g., Oasis HLB) to concentrate the analyte and remove interfering matrix components.

  • Chromatographic Separation:

    • After the SPE cleanup, a switching valve directs the mobile phase to elute the this compound from the SPE column onto an analytical HPLC column.

    • A gradient elution is typically used to separate this compound from other components.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC column is introduced into a tandem mass spectrometer.

    • Detection is performed using selected reaction monitoring (SRM) for specific precursor-product ion transitions of this compound and its internal standard.

ELISA with Solid Phase Extraction (SPE)

This protocol enhances the sensitivity of the ELISA method by pre-purifying the urine samples.[7]

  • SPE Cartridge Selection:

    • Mixed-mode cation exchange (MCX) cartridges have shown good recoveries (82%) for this compound in spiked urine samples.[7]

    • Reverse-phase (e.g., Oasis HLB) may not be compatible with some immunochemical methods.[7]

  • Sample Preparation and SPE:

    • Urine samples are acidified (e.g., to pH 2).[2]

    • The SPE cartridge is conditioned with methanol and water.

    • The acidified urine sample is loaded onto the cartridge.

    • The cartridge is washed to remove interfering substances.

    • This compound is eluted from the cartridge with an appropriate solvent (e.g., ethyl acetate).[2]

  • ELISA Analysis:

    • The eluate from the SPE step is dried and reconstituted in the appropriate buffer for the ELISA kit.

    • The reconstituted sample is then analyzed according to the manufacturer's instructions for the this compound ELISA kit.

Visualizing Analytical Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_sample_prep Sample Preparation cluster_online_spe Online SPE & LC cluster_ms_detection MS/MS Detection urine_sample Urine Sample Collection centrifuge Centrifugation urine_sample->centrifuge add_is Add Internal Standard centrifuge->add_is injection Injection into LC System add_is->injection spe_column Online SPE Column (e.g., Oasis HLB) injection->spe_column column_switching Column Switching spe_column->column_switching analytical_column Analytical HPLC Column column_switching->analytical_column msms Tandem Mass Spectrometer analytical_column->msms data_analysis Data Analysis msms->data_analysis

Caption: Workflow for LC-MS/MS with Online SPE.

cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_elisa ELISA Analysis urine_sample Urine Sample Collection acidify Acidify Urine (pH 2) urine_sample->acidify load_sample Load Sample acidify->load_sample condition_spe Condition SPE Cartridge (e.g., MCX) condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute this compound wash_spe->elute dry_reconstitute Dry and Reconstitute Eluate elute->dry_reconstitute elisa_plate Perform ELISA dry_reconstitute->elisa_plate read_plate Read Plate elisa_plate->read_plate

Caption: Workflow for ELISA with SPE.

Atrazine Metabolism and Biomarker Selection

Atrazine is metabolized in the body through two primary pathways: N-dealkylation and glutathione conjugation. The glutathione conjugation pathway leads to the formation of this compound, which is then excreted in the urine.[9] While other metabolites such as deethylatrazine, deisopropylatrazine, and diaminochlorotriazine (DACT) are also formed, this compound is a specific biomarker of atrazine exposure, as the N-dealkylated metabolites can also result from exposure to other chlorotriazine pesticides.[2][9] However, some research suggests that measuring a single metabolite may underestimate total atrazine exposure and that a profile of multiple metabolites, including DACT and desethylatrazine, may be more comprehensive.[10]

cluster_metabolism Metabolic Pathways cluster_metabolites Urinary Metabolites atrazine Atrazine Exposure dealkylation N-Dealkylation atrazine->dealkylation glutathione Glutathione Conjugation atrazine->glutathione dealkylated Dealkylated Metabolites (e.g., DACT) dealkylation->dealkylated am This compound (AM) (Specific Biomarker) glutathione->am

Caption: Atrazine Metabolism Pathways.

References

Atrazine Exposure: A Comparative Guide to Environmental Levels and Urinary Atrazine Mercapturate as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of environmental atrazine levels with urinary atrazine mercapturate concentrations, a key biomarker of exposure. Understanding the correlation between external environmental concentrations and internal biological markers is crucial for accurate risk assessment, toxicological studies, and the development of potential therapeutic interventions for atrazine-related health effects. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes the metabolic pathway of atrazine.

Correlation Between Environmental Atrazine and Urinary Metabolites

Direct quantitative correlation between environmental atrazine levels and the specific metabolite, this compound, in urine is not extensively documented in published literature. However, research has established a positive correlation between occupational exposure to airborne atrazine and the urinary excretion of its metabolites. A study on Finnish railway workers who filled spraying tank wagons found a clear relationship between the intensity of exposure to atrazine in the air and the levels of its dealkylated metabolites in urine.[1] The concentrations of these metabolites were highest during the work shift, indicating a rapid absorption and excretion process.[1]

While this study focused on dealkylated metabolites, it provides strong evidence that urinary biomarkers reflect environmental exposure. This compound, being a direct conjugate of atrazine, is considered a highly specific biomarker of exposure.[2][3] Its presence in urine unambiguously confirms that atrazine has been absorbed and metabolized by the body.[2][3] Therefore, a similar positive correlation between environmental atrazine levels and urinary this compound is expected.

Comparative Data on Atrazine Levels

The following tables summarize atrazine concentrations found in various environmental media and the corresponding levels of this compound and other metabolites detected in the urine of exposed individuals.

Table 1: Atrazine Levels in Environmental Samples

Sample MatrixConcentration RangeMethod of AnalysisReference
Air (Occupational)
Personal Air Samples (Railway Workers)0.07–0.53 mg/m³ (8-h TWA)Gas Chromatography (GC)[1]
Water
Midwestern US Reservoirs (Post-application)90th percentile: ~5 µg/LNot Specified[4]
Rivers and Streams (North America)Rarely exceeding 20 µg/LNot Specified[4]
Groundwater (US Geological Survey)Maximum: 2.3 µg/LNot Specified[4]
Community Water Systems (US)Maximum seasonal average: 61.6 ppb (µg/L)Not Specified[5]
Soil
Agricultural FieldsVaries significantly based on applicationGas Chromatography-Mass Spectrometry (GC-MS)General Knowledge

Table 2: Atrazine and its Metabolites in Human Urine

AnalytePopulationConcentration RangeMethod of AnalysisReference
This compound Agricultural Workers (Post-exposure)0.3 to 10.4 ng/mLHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[2]
General US Population (2001-2002)Below Limit of Detection (0.3 µg/L)Not Specified[5]
Pregnant Women (France)Quantifiable in 5.5% of samplesNot Specified[6]
Dealkylated Atrazine Metabolites Railway Workers (During work shift)Maximal excretion rates: 0.1 - 0.3 µg/hGas Chromatography (GC)[1]
Unmodified Atrazine Manufacturing Workers (During work shift)Maximal excretion rates: 0.1 - 0.3 µg/hNot Specified[1]

Experimental Protocols

Accurate quantification of atrazine in environmental samples and its metabolites in biological fluids is paramount for correlational studies. Below are summaries of typical experimental methodologies.

Measurement of Atrazine in Environmental Samples

Air Sampling: Personal air samples can be collected using portable pumps equipped with sorbent tubes, such as OSHA Versatile Samplers (OVS-2). The sampling is typically conducted over a full work shift (e.g., 8 hours) to obtain a time-weighted average (TWA) concentration. After sampling, the atrazine is extracted from the sorbent material using an appropriate solvent and analyzed, commonly by Gas Chromatography (GC).[1]

Water Sampling: Water samples are collected from various sources such as rivers, reservoirs, and groundwater wells. The samples are often filtered and then undergo a solid-phase extraction (SPE) process to concentrate the atrazine. Analysis is then performed using methods like GC or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for higher sensitivity and specificity.

Measurement of Urinary this compound

Urine Sample Collection and Preparation: Spot urine samples are collected from individuals. To analyze for this compound, the urine samples are typically acidified (e.g., to pH 2 with hydrochloric acid).[2]

Extraction: The acidified urine is then subjected to liquid-liquid extraction using a solvent like ethyl acetate.[2] The organic layer containing the this compound is separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.

Analysis by HPLC-MS/MS: The prepared samples are analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This technique provides high sensitivity and specificity, allowing for the detection and quantification of low levels of this compound in urine. The detection limits for this method can be as low as 0.2 ng/mL.[2]

Atrazine Metabolism and the Formation of this compound

Atrazine is metabolized in the body through two primary pathways: N-dealkylation and glutathione conjugation.[7] The latter is of particular interest as it leads to the formation of the specific biomarker, this compound.

Atrazine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (GST) cluster_excretion Excretion Atrazine Atrazine Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine N-de-ethylation Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine N-de-isopropylation Atrazine_Glutathione Atrazine-Glutathione Conjugate Atrazine->Atrazine_Glutathione Glutathione S-transferase Diaminochloroatrazine Diaminochloroatrazine Deethylatrazine->Diaminochloroatrazine N-de-isopropylation Urine Urine Deethylatrazine->Urine Deisopropylatrazine->Diaminochloroatrazine N-de-ethylation Deisopropylatrazine->Urine Diaminochloroatrazine->Urine Atrazine_Mercapturate This compound (Urinary Biomarker) Atrazine_Glutathione->Atrazine_Mercapturate Further Metabolism Atrazine_Mercapturate->Urine

Caption: Metabolic pathway of atrazine leading to urinary biomarkers.

Experimental Workflow: From Environmental Exposure to Biomarker Detection

The following diagram illustrates the logical workflow from environmental atrazine application to the detection of urinary this compound in an exposed individual.

Experimental_Workflow cluster_environment Environmental Compartment cluster_human Human Exposure and Biomonitoring Env_Application Atrazine Application (e.g., Agriculture) Env_Media Environmental Media (Air, Water, Soil) Env_Application->Env_Media Env_Sampling Environmental Sampling (Air/Water Collection) Env_Media->Env_Sampling Exposure Human Exposure (Inhalation, Ingestion, Dermal) Env_Media->Exposure Exposure Route Env_Analysis Environmental Analysis (GC, HPLC) Env_Sampling->Env_Analysis Env_Concentration Environmental Atrazine Concentration Env_Analysis->Env_Concentration Correlation Correlation Analysis Env_Concentration->Correlation Absorption Absorption & Distribution Metabolism Metabolism (Formation of this compound) Absorption->Metabolism Urine_Collection Urine Sample Collection Metabolism->Urine_Collection Urine_Analysis Urinary Analysis (HPLC-MS/MS) Urine_Collection->Urine_Analysis Biomarker_Level Urinary Atrazine Mercapturate Level Urine_Analysis->Biomarker_Level Biomarker_Level->Correlation

Caption: Workflow from environmental atrazine to urinary biomarker analysis.

Conclusion

Urinary this compound is a reliable and specific biomarker for assessing human exposure to atrazine. Although direct quantitative correlational data with environmental levels are limited, existing studies on other atrazine metabolites strongly support the principle that urinary biomarker concentrations reflect the extent of environmental exposure. The highly sensitive analytical methods available for both environmental and biological samples allow for precise measurements, which are essential for future studies aiming to establish a definitive quantitative relationship. This guide provides the foundational information necessary for researchers to design and interpret studies on atrazine exposure and its potential health consequences.

References

Assessing the Specificity of Atrazine Mercapturate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of atrazine mercapturate, a key biomarker of atrazine exposure, is crucial. Immunoassays offer a rapid and cost-effective screening method, but their specificity is a critical consideration. This guide provides a comparative assessment of this compound immunoassays, including performance data, experimental protocols, and an examination of cross-reactivity with related compounds.

Atrazine, a widely used herbicide, is metabolized in the body, with this compound being a primary urinary metabolite.[1] Enzyme-linked immunosorbent assays (ELISAs) have been developed for the specific detection of this metabolite as a reliable indicator of recent atrazine exposure.[1] However, the potential for cross-reactivity with the parent compound, other metabolites, and structurally similar triazine herbicides can impact the accuracy of these assays.[2]

Performance and Specificity of Atrazine Immunoassays

The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. In the context of this compound, a highly specific assay would show minimal binding to atrazine, its other metabolites (such as deethylatrazine and deisopropylatrazine), and other triazine herbicides like simazine and propazine.

While detailed quantitative cross-reactivity data for commercial this compound-specific ELISA kits is not always readily available in published literature, studies on the development of these assays emphasize high specificity. For instance, research has shown the development of ELISAs that exhibit the greatest recognition for this compound compared to other known urinary metabolites of atrazine and other triazine herbicides. Some assays have demonstrated surprising selectivity, even distinguishing between this compound and the structurally similar simazine mercapturate.

To provide a comparative context for the specificity of triazine immunoassays, the following table presents cross-reactivity data for a commercially available atrazine ELISA kit. It is important to note that this data is for an assay targeting the parent atrazine molecule, but it illustrates the typical cross-reactivity profile of antibodies generated against triazine compounds.

Compound% Cross-Reactivity (Relative to Atrazine)
Atrazine100%
Propazine81%
Simazine6.9%
Ametryn3.9%
Deethylatrazine1.3%
Terbutylazine1%
Hydroxyatrazine1.8%

Data sourced from a commercially available atrazine ELISA kit. This table is for comparative purposes to illustrate typical triazine immunoassay specificity.

Studies comparing this compound immunoassays with more specific methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have shown moderate to good correlation.[2] However, immunoassays can sometimes show an upward bias in urinary pesticide metabolite levels, potentially due to cross-reactivity with other metabolites or matrix effects.[2]

Atrazine Metabolism and the Principle of Competitive Immunoassay

The metabolic pathway of atrazine involves its conjugation with glutathione, which is then converted to this compound for excretion in the urine. This makes this compound a valuable biomarker for assessing recent exposure.

Atrazine Atrazine Glutathione_Conjugation Glutathione Conjugation Atrazine->Glutathione_Conjugation Atrazine_Mercapturate This compound (Urinary Biomarker) Glutathione_Conjugation->Atrazine_Mercapturate Excretion Excretion Atrazine_Mercapturate->Excretion

Figure 1. Simplified metabolic pathway of atrazine to this compound.

The detection of this compound via immunoassay typically employs a competitive ELISA format. In this setup, this compound in the sample competes with a labeled (e.g., enzyme-conjugated) this compound for a limited number of binding sites on an antibody coated onto a microplate well. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

cluster_0 Competitive Binding in Well cluster_1 Signal Generation Antibody Anti-Atrazine Mercapturate Antibody (Coated on well) Sample_AM This compound (from Sample) Sample_AM->Binding_Site Competes with Labeled_AM Enzyme-Labeled This compound Labeled_AM->Binding_Site Binding_Site->Antibody Bound_Labeled_AM Bound Enzyme-Labeled This compound Substrate Substrate Bound_Labeled_AM->Substrate Acts on Color_Development Color Development (Inverse to Sample Concentration) Substrate->Color_Development

Figure 2. Workflow of a competitive ELISA for this compound detection.

Experimental Protocol: this compound ELISA in Urine

The following is a representative protocol for the determination of this compound in human urine using a competitive ELISA, incorporating a solid-phase extraction (SPE) step for sample cleanup and concentration.[3] This protocol is based on methodologies that have shown improved sensitivity and good correlation with LC-MS methods.[3]

1. Materials and Reagents:

  • This compound standard

  • Anti-atrazine mercapturate antibody

  • This compound-enzyme conjugate (e.g., horseradish peroxidase conjugate)

  • 96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% bovine serum albumin)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Urine samples

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • Methanol

  • Deionized water

2. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Load 1 mL of urine sample onto the cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elute the this compound with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of assay buffer.

3. ELISA Procedure:

  • Add 50 µL of the reconstituted urine sample or this compound standard to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the anti-atrazine mercapturate antibody solution to each well.

  • Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubate the plate for 1-2 hours at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • The concentration of this compound in the urine samples can be determined by interpolating their absorbance values from the standard curve.

  • The signal intensity is inversely proportional to the concentration of this compound in the sample.

Conclusion

Immunoassays for this compound provide a valuable tool for high-throughput screening of atrazine exposure in human populations. While these assays are designed for high specificity, users should be aware of the potential for cross-reactivity with other atrazine metabolites and related triazine compounds. For definitive quantitative results, confirmation by a more specific method such as LC-MS/MS is recommended, especially for samples that test positive in the initial immunoassay screen. The use of appropriate sample preparation techniques, such as solid-phase extraction, can significantly improve the sensitivity and reliability of the immunoassay results.[3]

References

A Comparative Guide to GC-MS and LC-MS/MS for Atrazine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of atrazine and its primary metabolites. This document offers an objective look at the performance of each technique, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to Atrazine and its Metabolism

Atrazine, a widely used herbicide, undergoes extensive metabolism in mammals and the environment. The primary metabolic pathways involve N-dealkylation, hydroxylation, and conjugation. The major metabolites include desethylatrazine (DEA), desisopropylatrazine (DIA), and didealkylatrazine (DACT). Accurate quantification of atrazine and its metabolites is crucial for toxicological studies, environmental monitoring, and human exposure assessment.

The metabolic breakdown of atrazine primarily occurs in the liver, catalyzed by cytochrome P450 (CYP450) enzymes. This process leads to the formation of DEA and DIA. Further dealkylation results in DACT. These metabolites can also undergo conjugation with glutathione for excretion.

Atrazine_Metabolism Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA CYP450 DIA Desisopropylatrazine (DIA) Atrazine->DIA CYP450 Glutathione_Conjugates Glutathione Conjugates Atrazine->Glutathione_Conjugates DACT Didealkylatrazine (DACT) DEA->DACT CYP450 DEA->Glutathione_Conjugates DIA->DACT CYP450 DIA->Glutathione_Conjugates

Caption: Mammalian metabolic pathway of atrazine.

Analytical Methodologies: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of atrazine and its metabolites depends on several factors, including the physicochemical properties of the analytes, the sample matrix, and the desired sensitivity and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For atrazine and its metabolites, which are semi-volatile, derivatization is often required to improve their volatility and chromatographic behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is well-suited for the analysis of a wider range of compounds, including those that are polar, non-volatile, and thermally labile. This technique generally does not require derivatization for atrazine and its metabolites, simplifying sample preparation.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS for the analysis of atrazine and its key metabolites, compiled from various studies.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

AnalyteGC-MS LOD (µg/L)GC-MS LOQ (µg/L)LC-MS/MS LOD (ng/L)LC-MS/MS LOQ (ng/L)
Atrazine0.02[1]0.10[2]0.03 - 0.15[3][4]20 - 500[4][5]
DEA0.01[1]0.10[2]0.05 - 0.21[4][6]20 - 700[4][5]
DIA0.01[1]0.10[2]0.04 - 0.15[3][4]20 - 500[4][5]
DACT0.01[1]0.10[2]0.19[6]-

Note: Values are matrix-dependent and can vary based on the specific method and instrumentation.

Table 2: Comparison of Analyte Recoveries

AnalyteGC-MS Recovery (%)LC-MS/MS Recovery (%)
Atrazine85.3 - 96[1][2]87 - 112[3]
DEA80.2 - 96[1][2]87 - 112[3]
DIA78.6 - 95[1][2]87 - 112[3]
DACT71.7 - 100[1][2]>80[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental workflows for both GC-MS and LC-MS/MS analysis of atrazine metabolites.

Experimental_Workflows cluster_GCMS GC-MS Workflow cluster_LCMSMS LC-MS/MS Workflow Sample_Prep_GC Sample Preparation (e.g., QuEChERS) Derivatization Derivatization (e.g., Silylation) Sample_Prep_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Sample_Prep_LC Sample Preparation (e.g., QuEChERS) LC_Separation LC Separation Sample_Prep_LC->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection

Caption: Generalized experimental workflows for GC-MS and LC-MS/MS.

Sample Preparation: QuEChERS Method

A common and effective sample preparation method for both GC-MS and LC-MS/MS is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8][9][10]

  • Extraction: A homogenized sample (e.g., 10 g of tissue or 10 mL of urine) is placed in a 50 mL centrifuge tube. Acetonitrile (10 mL) is added, and the tube is shaken vigorously for 1 minute.

  • Salting-Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added, and the tube is shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The tube is shaken for 30 seconds and then centrifuged at 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is collected for analysis.

GC-MS Protocol
  • Derivatization: The final extract from the QuEChERS procedure is evaporated to dryness under a gentle stream of nitrogen. A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added, and the mixture is heated to 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the metabolites.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 15°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • Injection: 1 µL splitless injection at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

LC-MS/MS Protocol
  • Sample Dilution: The final extract from the QuEChERS procedure is typically diluted with the initial mobile phase (e.g., 1:1 v/v) before injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are capable of providing accurate and reliable quantification of atrazine and its metabolites. The choice of technique should be guided by the specific requirements of the study.

  • LC-MS/MS is generally the preferred method for the analysis of atrazine and its metabolites due to its higher sensitivity, ability to analyze a broader range of metabolites without derivatization, and simpler sample preparation.[11] This makes it particularly suitable for high-throughput analysis in biological matrices.[12][13]

  • GC-MS remains a valuable technique , especially for volatile and semi-volatile compounds. While derivatization adds a step to the workflow, it can provide excellent chromatographic separation and sensitivity. For laboratories with existing GC-MS instrumentation and expertise, it is a viable option.

For researchers aiming for the lowest detection limits and the ability to analyze both parent compound and a wide array of polar metabolites simultaneously, LC-MS/MS is the recommended approach. For targeted analysis of less polar metabolites where high sensitivity is not the primary concern, GC-MS can be a cost-effective alternative.

References

Atrazine Mercapturate Levels: A Comparative Analysis Across Diverse Population Groups

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of urinary atrazine mercapturate concentrations reveals significant disparities among different population groups, primarily influenced by occupational and environmental exposure to the herbicide atrazine. This guide synthesizes key findings from various studies, presenting quantitative data, experimental methodologies, and a visual representation of the analytical workflow for researchers, scientists, and drug development professionals.

Atrazine, a widely used herbicide, is metabolized in the human body, with this compound being a key specific biomarker of exposure found in urine.[1][2] Monitoring the levels of this metabolite provides a reliable method for assessing human exposure to the parent compound.[1][2]

Comparative Analysis of Urinary this compound Levels

Urinary concentrations of this compound vary considerably across populations, with occupational exposure being the most significant factor leading to elevated levels. The following table summarizes quantitative data from several studies, highlighting these differences.

Population GroupSample Size (n)This compound Levels (µg/L or ng/mL)Key Findings & NotesReference
Occupational Exposure
Herbicide Applicators (Ohio & Wisconsin)Not SpecifiedGeometric Mean: ~6 µg/L (as atrazine equivalents)Levels were measured using immunoassay.[3]
Farmers (post-application)15Geometric Mean: 1.2 µg/LUrine samples were collected several days after spraying.[3]
Field WorkersNot SpecifiedRange: 5 - 1756 µg/LDemonstrates a wide range of exposure levels within an occupational group.[3]
Agricultural Workers (Croatia)27Range: 0.3 - 10.4 ng/mLAtrazine itself was not detected, but the mercapturate metabolite was present in all post-exposure samples.[1][2]
Farm Fathers (Iowa)47Adjusted Geometric Mean significantly higher than non-farm fathers (P ≤ 0.0001)Highlights direct occupational exposure.[4]
General & Environmental Exposure
General Population (NHANES 1999-2002)Not SpecifiedGenerally not detectableIndicates very low exposure in the general U.S. population during this period.[3]
Maryland Residents (1995-1996)Not SpecifiedInfrequently detected (< 1 µg/L)Suggests low-level environmental exposure.[3]
Minnesota Children (1997)83Infrequently detected (< 1 µg/L)Multiple urine collections showed infrequent detection.[3]
Farm Mothers (Iowa)48Adjusted Geometric Mean significantly higher than non-farm mothers (P ≤ 0.0001)Suggests take-home exposure pathway.[4]
Farm Children (Iowa)117Adjusted Geometric Mean significantly higher than non-farm children (P ≤ 0.0001)Levels were significantly higher when fathers applied atrazine recently.[4][5]
Non-Farm Families (Iowa)(47 fathers, 48 mothers, 117 children)Lower levels compared to farm familiesServe as a control group for the Iowa study.[4]

Experimental Protocols for this compound Analysis

The quantification of this compound in urine is crucial for exposure assessment. Various analytical methods have been developed and employed in research, each with its own set of procedures and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a highly sensitive and specific method for the quantification of atrazine and its metabolites.

  • Sample Preparation: Urine samples are often subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[6] An internal standard, such as a stable isotope-labeled this compound, is added to the sample prior to extraction to ensure accurate quantification.[6]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system is coupled with a tandem mass spectrometer (MS/MS).[7] The HPLC separates the components of the extracted urine sample, and the MS/MS provides highly selective detection and quantification of this compound.[7]

  • Method Details: One developed LC-MS method utilizes online SPE with an Oasis HLB column and column switching.[6] The limit of quantification for this method was reported to be 0.05 ng/mL.[6]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening a large number of samples.

  • Principle: This method uses antibodies that specifically bind to this compound. The assay is typically performed in a microplate format.

  • Procedure: Urine samples, either diluted or after SPE, are added to the antibody-coated wells.[6] After incubation and washing steps, an enzyme-conjugated secondary antibody is added, followed by a substrate that produces a measurable color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Sensitivity Improvement: The sensitivity of the this compound ELISA can be improved 10-fold by using SPE (Oasis MCX) prior to analysis to eliminate interfering substances.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of atrazine metabolites.

  • Sample Preparation: This method often requires derivatization of the analytes to make them volatile for gas chromatography. Urine samples are typically extracted before analysis.

  • Analysis: The extracted and derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and quantifies the target analytes.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the biomonitoring of this compound in urine, from sample collection to data analysis.

Atrazine_Biomonitoring_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Population Diverse Population Groups (e.g., Occupational, General) Urine_Sample Urine Sample Collection Population->Urine_Sample Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard SPE Solid-Phase Extraction (SPE) - Oasis HLB or MCX Internal_Standard->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS ELISA ELISA Analysis SPE->ELISA GC_MS GC-MS Analysis SPE->GC_MS Quantification Quantification of This compound LC_MS->Quantification ELISA->Quantification GC_MS->Quantification Comparison Comparison between Population Groups Quantification->Comparison

Caption: Workflow for this compound Biomonitoring.

References

assessing the cost-effectiveness of different atrazine mercapturate analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cost-effectiveness of analytical methods for atrazine mercapturate, designed for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by performance data and detailed experimental protocols.

Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound, a key biomarker of atrazine exposure, is critical for accurate and reliable results. This guide compares the three most common methods—LC-MS/MS, GC-MS, and ELISA—across several key performance and cost metrics.

Data Presentation

The following table summarizes the quantitative data for each analytical method, offering a clear comparison to aid in selecting the most suitable technique for your research needs.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.03 - 2.80 ng/mL[1][2]Estimated 0.03 - 0.07 µg/L (for related atrazine degradation products)~0.04 ng/mL[3][4]
Limit of Quantification (LOQ) 0.05 ng/mL[5]Estimated ~0.1 µg/L (for related atrazine degradation products)Not consistently reported; typically higher than LOD
Accuracy (Recovery %) 87 - 112%[1][2]94 - 98% (for related atrazine degradation products)82% (with SPE)[5]
Precision (%RSD) 4 - 20%[1][2]< 10% (estimated for atrazine and metabolites)< 15%[3][4]
Analysis Time per Sample ~10-30 minutes~30-60 minutes~1-2 hours (for a 96-well plate)
Initial Instrument Cost High ($150,000 - $500,000+)Moderate to High ($80,000 - $200,000+)Low (Plate reader: $5,000 - $20,000)
Cost per Sample (Consumables) HighModerateLow
Technician Expertise HighHighLow to Moderate
Summary of Cost-Effectiveness
  • LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for quantitative analysis, though it comes with the highest initial investment and operational costs.[6]

  • GC-MS is a robust technique, particularly for volatile compounds. For this compound, it requires a derivatization step, which adds to the complexity and analysis time. Its cost is generally lower than LC-MS/MS but higher than ELISA.

  • ELISA is the most cost-effective method for high-throughput screening of a large number of samples.[7] While it has good sensitivity, it may be susceptible to cross-reactivity and matrix effects, potentially leading to a bias in results.[7][8] Sample cleanup, such as solid-phase extraction (SPE), can improve accuracy.[5]

Experimental Protocols

Detailed methodologies for the analysis of this compound in urine are provided below for each of the discussed techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method provides high sensitivity and selectivity for the quantification of this compound.

a) Sample Preparation (Online Solid-Phase Extraction)

  • Centrifuge urine samples to remove particulate matter.

  • Take a 1 mL aliquot of the supernatant.

  • Add a stable-isotope-labeled internal standard.

  • Directly inject the sample into the LC-MS/MS system equipped with an online SPE setup. An Oasis HLB column can be used for trapping the analyte.[5]

b) LC-MS/MS Analysis

  • Liquid Chromatography:

    • Analytical Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization to increase the volatility of this compound.

a) Sample Preparation (SPE and Derivatization)

  • Centrifuge urine samples.

  • Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., Oasis MCX) to clean up the sample and concentrate the analyte.[5]

  • Elute the analyte from the SPE cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS or MTBSTFA) to convert the polar mercapturic acid group to a more volatile silyl derivative. Heat the mixture to ensure complete reaction.

b) GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless injection at a high temperature.

    • Oven Temperature Program: A temperature gradient to separate the derivatized analyte from other components.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is for a competitive ELISA, which is a common format for small molecule detection.

a) Sample Preparation

  • Centrifuge urine samples.

  • For improved sensitivity and to reduce matrix effects, perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge.[5] Elute the this compound and reconstitute in the assay buffer. Alternatively, for higher concentrations, simple dilution of the urine sample may be sufficient.[5]

b) ELISA Procedure

  • Add standards, controls, and prepared samples to the wells of a microtiter plate pre-coated with antibodies specific to atrazine or its metabolites.

  • Add the atrazine-enzyme conjugate to each well.

  • Incubate the plate, during which the sample/standard this compound and the enzyme-labeled atrazine compete for binding to the immobilized antibodies.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Stop the reaction and read the absorbance using a microplate reader.

  • Calculate the this compound concentration by comparing the sample absorbance to the standard curve.

Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

LCMSMS_Workflow Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Supernatant Supernatant Aliquot Centrifugation->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Online_SPE Online SPE Add_IS->Online_SPE LC_Separation LC Separation (C18 Column) Online_SPE->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow

GCMS_Workflow Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Detection MS Detection (SIM) EI->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Experimental Workflow

ELISA_Workflow Urine_Sample Urine Sample Sample_Prep Sample Prep (Dilution or SPE) Urine_Sample->Sample_Prep Add_to_Plate Add Sample/Standard to Coated Plate Sample_Prep->Add_to_Plate Add_Conjugate Add Enzyme Conjugate Add_to_Plate->Add_Conjugate Incubation Incubation (Competitive Binding) Add_Conjugate->Incubation Wash Wash Plate Incubation->Wash Add_Substrate Add Substrate Wash->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis Read_Absorbance->Data_Analysis

ELISA Experimental Workflow

References

Safety Operating Guide

Safe Handling of Atrazine Mercapturate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Atrazine mercapturate. This compound is a primary metabolite of the herbicide atrazine, often used as a biomarker for exposure assessment.[1][2][3] While specific safety data for this compound is limited, the handling precautions for the parent compound, atrazine, provide a strong basis for safe laboratory practices. This document outlines the necessary personal protective equipment (PPE), standard operating procedures, and disposal plans to ensure minimal exposure and safe laboratory operations.

Hazard Identification and Exposure Limits

Atrazine, the parent compound, is classified as a substance that may cause an allergic skin reaction and is suspected of causing cancer.[4][5] It may also cause damage to organs through prolonged or repeated exposure.[4][6] Exposure can occur through inhalation, skin contact, eye contact, or ingestion.[6][7]

As a precautionary measure, the occupational exposure limits for atrazine should be observed when handling this compound in a powdered form.

Table 1: Occupational Exposure Limits for Atrazine

Organization Limit (8-hour Time-Weighted Average) Value
ACGIH (TLV) Threshold Limit Value 5 mg/m³[7]
NIOSH (REL) Recommended Exposure Limit 5 mg/m³[7]

| OSHA (PEL) | Permissible Exposure Limit | None Published[7] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation.[8] All PPE should be inspected for integrity before each use.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant gloves Nitrile gloves are an excellent barrier to atrazine.[7] Use two pairs of nitrile gloves for spill cleanup.[7] Always wear unlined, elbow-length gloves.[9] Change gloves immediately if contaminated.[7]
Eyes/Face Safety goggles or face shield Wear chemical safety goggles that are snug-fitting and non-fogging.[9] A face shield can be worn over goggles for maximum protection, especially when handling powders or splash-prone solutions.[9]
Body Laboratory coat or chemical-resistant suit A lab coat should be worn at a minimum.[7] For larger quantities or tasks with a higher risk of contamination, wear a disposable or reusable protective suit over regular work clothes.[9]
Respiratory Chemical fume hood or respirator Always handle solid this compound and prepare solutions inside a certified chemical fume hood to minimize inhalation of dust.[7][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][10]

| Feet | Closed-toe shoes | Leather and fabric shoes are not recommended as they can absorb chemicals. Chemical-resistant boots should be worn if there is a significant risk of spills.[11] |

Standard Operating Procedure for Handling this compound

This protocol provides a step-by-step guide for the safe handling of powdered this compound in a laboratory setting.

Preparation and Pre-Handling
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, clearly marked as a hazardous substance work area.[7]

  • Safety Equipment Check: Ensure an eyewash station and safety shower are accessible and operational.[8] Verify that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before starting work.

  • Consult SDS: Review the Safety Data Sheet (SDS) for atrazine and any other chemicals being used in the procedure.[5]

Donning PPE
  • Put on a lab coat or protective suit.

  • Don safety goggles and a face shield if necessary.

  • Put on the first pair of nitrile gloves. If required by your institution's protocol, a second pair can be worn over the first. Ensure sleeves are tucked into the gloves.[9]

Handling and Solution Preparation (inside a chemical fume hood)
  • Weighing: Carefully weigh the desired amount of solid this compound. Avoid generating dust.[8] Use a micro-spatula to handle the powder and tare a closed container or weigh boat to minimize contamination.

  • Dissolving: Add the solvent to the vessel containing the weighed solid. This compound is soluble in DMSO and Methanol.[1] Add the solvent slowly to avoid splashing.

  • Mixing: Cap the container securely before mixing or vortexing.

  • Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and hazard information.

Post-Handling and Decontamination
  • Clean Work Area: Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves (if worn), lab coat, face shield/goggles, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][8]

Operational Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Contingency Plan 1. Planning & Risk Assessment SelectPPE 2. Select & Inspect PPE Plan->SelectPPE PrepArea 3. Prepare Work Area (Fume Hood, Spill Kit) SelectPPE->PrepArea DonPPE 4. Don PPE PrepArea->DonPPE HandleChem 5. Handle this compound DonPPE->HandleChem Decon 6. Decontaminate & Doff PPE HandleChem->Decon Emergency Emergency Event (Spill, Exposure) HandleChem->Emergency Disposal 7. Waste Disposal Decon->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atrazine mercapturate
Reactant of Route 2
Reactant of Route 2
Atrazine mercapturate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.